(tert-Butyldimethylsilyloxy)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBFFOKESLAUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400520 | |
| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102191-92-4 | |
| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)acetaldehyde
Introduction
This compound, also known as 2-((tert-butyldimethylsilyl)oxy)acetaldehyde, is a bifunctional organic compound of significant interest in organic synthesis. It serves as a protected form of hydroxyacetaldehyde, with the hydroxyl group masked by a bulky tert-butyldimethylsilyl (TBS) ether. This protection strategy allows the reactive aldehyde functional group to participate in a wide range of chemical transformations without interference from the hydroxyl group. Its utility is particularly pronounced in the synthesis of complex molecules and natural products, where precise control of functional group reactivity is paramount. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling procedures.
Chemical and Physical Properties
This compound is a flammable, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂Si | [2] |
| Molecular Weight | 174.31 g/mol | [2][3] |
| CAS Number | 102191-92-4 | [3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 0.915 g/mL at 25 °C | [4] |
| Boiling Point | 165-167 °C | [4] |
| Refractive Index (n20/D) | 1.432 | [4] |
| Flash Point | 60 °C (140 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Chemical Identifiers
| Identifier Type | Identifier | Reference |
| IUPAC Name | 2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | [3] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCC=O | |
| InChI | 1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |
| InChIKey | MEBFFOKESLAUSJ-UHFFFAOYSA-N |
Synthesis: Experimental Protocol
A common and efficient method for synthesizing this compound is the Swern oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol.[4] This protocol offers high yields and avoids harsh reaction conditions.
Reaction: Swern Oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol
Materials and Reagents:
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
2-((tert-butyldimethylsilyl)oxy)ethanol
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure: [4]
-
Under a nitrogen atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (2.4 eq) to the cooled solution and stir for 30 minutes.
-
Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for another 30 minutes.
-
Slowly add triethylamine (5.0 eq) dropwise to the mixture.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.
-
Gradually warm the mixture to room temperature and continue stirring for 1 hour.
-
Adjust the pH of the reaction mixture to 4 using aqueous 2N hydrochloric acid.
-
Extract the product with dichloromethane (3 times).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil. The product is often used directly in subsequent steps without further purification.[4]
Applications in Organic Synthesis and Drug Development
The primary application of this compound is as a synthetic building block. The TBS ether serves as an effective protecting group for the hydroxyl function of glycolaldehyde, allowing the aldehyde to undergo various transformations such as Wittig reactions, aldol additions, Grignard reactions, and reductive aminations.
Key Applications:
-
Natural Product Synthesis: It is a crucial intermediate in the synthesis of complex molecules. For instance, it has been employed in the construction of the key tetrahydropyran subunit during the total synthesis of the marine natural product (–)-dactylodide.[2][4]
-
Nucleophilic Addition: The aldehyde functionality is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Drug Discovery: In drug development, aldehydes are important functional groups.[5] The controlled introduction of the hydroxyacetaldehyde moiety using this protected synthon is valuable for creating complex pharmacophores and modifying lead compounds to improve their pharmacokinetic profiles. The principles of retrometabolic drug design can be applied, where a complex molecule is designed to metabolize into predictable, non-toxic components like glycolaldehyde.[6]
Reactivity and Stability
Reactivity: The reactivity of the molecule is dominated by the aldehyde group, which readily undergoes nucleophilic attack. The adjacent silyl ether is generally stable to basic and nucleophilic conditions but is sensitive to acid and fluoride sources, which are used for its removal.
Stability and Storage: The compound is stable under recommended storage conditions (2-8°C).[7] It is incompatible with strong oxidizing agents.[7] The material is a flammable liquid and vapor, and containers should be kept tightly closed in a dry, well-ventilated place.[8] Hazardous decomposition products formed under fire conditions include carbon oxides and silicon oxides.[7]
Spectroscopic Data
While raw spectral data is not provided, characterization relies on standard spectroscopic methods. A commercial sample with a purity of >=88-90% will have an infrared spectrum that conforms to its structure.[1]
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons adjacent to the aldehyde (~4.2 ppm), and singlets for the methyl groups on the silicon atom (~0.1 ppm) and the tert-butyl group (~0.9 ppm).
-
¹³C NMR: The aldehyde carbon would appear significantly downfield (~200 ppm). Other signals would correspond to the methylene carbon (~65 ppm) and the carbons of the TBS group.
-
IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the aldehyde at ~1725 cm⁻¹ and C-H stretches around 2900-3000 cm⁻¹. The Si-O-C bond would also show characteristic stretches.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[2][8]
| Hazard Class | Code | Statement |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Precautionary Statements and PPE
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P233 | Keep container tightly closed. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | - | Wear protective gloves, eye protection (eyeshields), and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[8] |
First-Aid Measures [8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to act as a stable, protected equivalent of hydroxyacetaldehyde provides chemists with a reliable tool for the controlled construction of complex molecular architectures found in natural products and pharmaceutical agents. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 2-((Tert-butyldimethylsilyl)oxy)acetaldehyde | C8H18O2Si | CID 4187788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 102191-92-4 [chemicalbook.com]
- 5. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]
An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
(tert-Butyldimethylsilyloxy)acetaldehyde , also known as (tert-Butyldimethylsiloxy)acetaldehyde, is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates a reactive aldehyde group and a sterically hindered silyl ether, a common protecting group for alcohols. This combination allows for selective transformations at the aldehyde terminus while the hydroxyl group remains masked, making it a key building block in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and applications.
Chemical Properties and Identifiers
This compound is a flammable, colorless to light yellow liquid that is sensitive to moisture.[1][2] It is primarily utilized as a synthetic intermediate in laboratory settings. Proper storage under inert gas and refrigerated conditions (2-8°C) is recommended to maintain its stability and purity.[1][2][3]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Citations |
| CAS Number | 102191-92-4 | [4][5][6] |
| Molecular Formula | C₈H₁₈O₂Si | [4][5][7] |
| Molecular Weight | 174.31 g/mol | [3][4][7] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 165-167 °C (lit.) | [2][3][8] |
| 65 °C at 17 mmHg | [1] | |
| Density | 0.915 g/mL at 25 °C (lit.) | [2][3][8] |
| Refractive Index (n₂₀/D) | 1.432 (lit.) | [2][3][8] |
| Flash Point | 60 °C (140 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C | [2][3] |
| Purity | Commercially available at 90% or >95% (GC) | [1][6] |
| IUPAC Name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | [5][7] |
| Synonyms | (tert-Butyldimethylsiloxy)acetaldehyde, 2-(tert-Butyldimethylsilyloxy)acetaldehyde, Dimethyl-tert-butylsilyloxyacetaldehyde | [1] |
| InChI Key | MEBFFOKESLAUSJ-UHFFFAOYSA-N | [3][5] |
| SMILES String | CC(C)(C)--INVALID-LINK--(C)OCC=O | [3][5][6] |
Synthesis of this compound
A common and efficient method for the preparation of this compound is the Swern oxidation of the corresponding protected alcohol, 2-((tert-butyldimethylsilyl)oxy)ethanol.[8] This method is favored for its mild reaction conditions and high yields.
This protocol outlines the synthesis starting from 2-((tert-butyldimethylsilyl)oxy)ethanol.[8]
Materials:
-
2-((tert-butyldimethylsilyl)oxy)ethanol (26.0 g, 147.5 mmol)
-
Oxalyl chloride (13.7 mL, 162.2 mmol)
-
Anhydrous dichloromethane (DCM, 500 mL total)
-
Dimethyl sulfoxide (DMSO, 25.1 mL, 353.9 mmol)
-
Triethylamine (102.74 mL, 737.0 mmol)
-
Aqueous 2N hydrochloric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, dissolve oxalyl chloride in 400 mL of anhydrous dichloromethane in a flask and cool the solution to -78 °C using a dry ice/acetone bath.[8]
-
Slowly add dimethyl sulfoxide to the cooled solution and stir for 30 minutes.[8]
-
Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethanol in 100 mL of anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C.[8]
-
Continue stirring the mixture at -78 °C for an additional 30 minutes after the addition is complete.[8]
-
Slowly add triethylamine dropwise to the reaction mixture.[8]
-
Stir the reaction at -78 °C for another 30 minutes, then allow it to gradually warm to room temperature and continue stirring for 1 hour.[8]
-
Adjust the pH of the reaction mixture to 4 with aqueous 2N hydrochloric acid.[8]
-
Perform an extraction with dichloromethane (3 x 400 mL).[8]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.[8] The product is often used in subsequent steps without further purification.[8]
Figure 1. Workflow diagram for the synthesis of this compound via Swern oxidation.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a two-carbon building block. The aldehyde functionality allows for a wide range of transformations, including:
-
Nucleophilic Additions: Reactions with Grignard reagents, organolithiums, or other nucleophiles to form secondary alcohols.
-
Wittig and Related Olefinations: To construct carbon-carbon double bonds.
-
Reductive Aminations: To synthesize protected amino alcohols.
A notable application is in the construction of tetrahydropyran subunits, which are common structural motifs in many natural products with significant biological activity.[4] After the desired transformation at the aldehyde, the tert-butyldimethylsilyl (TBS) protecting group can be easily removed under standard conditions (e.g., using fluoride sources like TBAF or acidic hydrolysis), unmasking the primary alcohol for further functionalization. This strategic protection-deprotection sequence is fundamental in multi-step syntheses prevalent in drug discovery.
Safety and Handling
This compound is a flammable liquid and vapor.[2][7] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][7] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a Dangerous Good for transport.[4][6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
References
- 1. 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde | 102191-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]
- 3. (叔丁基二甲基硅氧基)乙醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Synthonix, Inc > 102191-92-4 | this compound [synthonix.com]
- 7. 2-((Tert-butyldimethylsilyl)oxy)acetaldehyde | C8H18O2Si | CID 4187788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 102191-92-4 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Technical Guide: (tert-Butyldimethylsilyloxy)acetaldehyde in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Compound Data
(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile bifunctional reagent used in a variety of complex organic syntheses. Its aldehyde group serves as a key building block for carbon-carbon bond formation, while the bulky tert-butyldimethylsilyl (TBS) ether provides a stable protecting group for the hydroxyl functionality. This allows for selective reactions at other sites of a molecule. The compound's utility is particularly noted in the construction of tetrahydropyran subunits and in the total synthesis of various natural products.[1]
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₈O₂Si |
| Molecular Weight | 174.31 g/mol |
| CAS Number | 102191-92-4 |
| Appearance | Clear colorless to straw yellow liquid |
| Boiling Point | 165-167 °C (lit.) |
| Density | 0.915 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.432 (lit.) |
Key Applications in Synthesis
This compound is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of natural product synthesis. It has been employed as a crucial reagent in the total synthesis of several bioactive compounds, including:
-
(+)-Ambruticin
-
(−)-Laulimalide
-
(−)-Salinosporamide A
-
(+)-Leucascandrolide A
-
(–)-Dactylodide
A primary application of this aldehyde is in the stereocontrolled construction of tetrahydropyran rings, a common motif in marine natural products.[1] It can function as both an aldol donor and acceptor, highlighting its versatility in forming key carbon-carbon bonds.
Representative Experimental Protocol: Aldol Addition
The following is a representative protocol for a base-catalyzed aldol addition reaction using this compound and a ketone, such as acetone. This reaction forms a β-hydroxy carbonyl compound, a foundational structure in many synthetic pathways.
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a 1:1 mixture of ethanol and water to a concentration of 0.5 M.
-
Add acetone (1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl until it reaches a pH of approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude β-hydroxy carbonyl product.
-
The crude product can be further purified by flash column chromatography.
Logical Workflow and Pathway Visualizations
To illustrate the role of this compound in a synthetic context, the following diagrams depict a generalized experimental workflow for the described aldol reaction and a conceptual signaling pathway for the application of a synthesized bioactive molecule.
References
An In-Depth Technical Guide to the Synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde from (tert-Butyldimethylsilyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde via the oxidation of its corresponding primary alcohol, 2-((tert-Butyldimethylsilyl)oxy)ethanol. The document details three prevalent and effective oxidation methodologies: the Swern oxidation, the Parikh-Doering oxidation, and the Dess-Martin periodinane (DMP) oxidation. Each method is presented with a detailed experimental protocol, a mechanistic diagram, and a comparative analysis of key reaction parameters to aid researchers in selecting the most suitable procedure for their specific needs.
Introduction
This compound is a valuable bifunctional molecule in organic synthesis, containing both a protected hydroxyl group and a reactive aldehyde moiety. Its utility is prominent in the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical intermediates. The selective oxidation of the primary alcohol, 2-((tert-Butyldimethylsilyl)oxy)ethanol, is a critical step in its preparation. This guide focuses on modern, mild, and selective oxidation methods that are compatible with the acid-sensitive tert-butyldimethylsilyl (TBS) protecting group.
Physicochemical Properties of Reactant and Product
A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.
| Property | 2-((tert-Butyldimethylsilyl)oxy)ethanol | This compound |
| CAS Number | 102229-10-7 | 102191-92-4 |
| Molecular Formula | C₈H₂₀O₂Si | C₈H₁₈O₂Si |
| Molecular Weight | 176.33 g/mol | 174.31 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to straw yellow liquid |
| Boiling Point | 74-80 °C (17 Torr)[1] | 165-167 °C (lit.)[2] |
| Density | 0.890 g/mL at 25 °C | 0.915 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.430 | n20/D 1.432 (lit.)[2] |
Overview of Synthetic Workflow
The general experimental workflow for the synthesis of this compound from its alcohol precursor is depicted in the following diagram. The process involves the setup of an inert atmosphere, cooling of the reaction mixture, addition of reagents, reaction monitoring, and subsequent workup and purification.
Comparative Analysis of Oxidation Methods
The selection of an appropriate oxidation method is crucial for achieving high yield and purity while preserving the integrity of the TBS protecting group. The following table summarizes the key parameters of the Swern, Parikh-Doering, and Dess-Martin oxidations for the synthesis of this compound.
| Parameter | Swern Oxidation | Parikh-Doering Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing System | DMSO, Oxalyl Chloride, Triethylamine | DMSO, SO₃•Pyridine, Triethylamine | Dess-Martin Periodinane |
| Typical Temperature | -78 °C to room temperature[2] | 0 °C to room temperature[3] | Room temperature[4] |
| Reaction Time | 1-2 hours[2] | 30 minutes - 2 hours | 1-16 hours |
| Reported Yield | ~100% (crude)[2] | >90% (for similar substrates)[3] | High, typically >90% |
| Key Advantages | High yield, reliable, cost-effective reagents | Milder than Swern, no cryogenic temperatures | Very mild, neutral pH, simple workup[4] |
| Key Disadvantages | Requires cryogenic temperatures, malodorous byproduct (DMS) | Hygroscopic SO₃•Pyridine complex, can require excess reagents | Expensive reagent, potentially explosive[5] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the three highlighted oxidation methods.
The Swern oxidation is a widely used and reliable method for the synthesis of aldehydes from primary alcohols.[6] It involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures.[6]
Reaction Mechanism:
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve oxalyl chloride (13.7 mL, 162.2 mmol) in anhydrous dichloromethane (400 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add dimethyl sulfoxide (25.1 mL, 353.9 mmol) to the cooled solution and stir for 30 minutes.[2]
-
Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (26.0 g, 147.5 mmol) in anhydrous dichloromethane (100 mL) dropwise, maintaining the temperature at -78 °C.[2]
-
After stirring for an additional 30 minutes at -78 °C, slowly add triethylamine (102.74 mL, 737.0 mmol) dropwise.[2]
-
Continue stirring at -78 °C for 1 hour, then allow the reaction mixture to gradually warm to room temperature and stir for another hour.[2]
-
Adjust the pH of the reaction mixture to 4 with aqueous 2N hydrochloric acid.[2]
-
Extract the mixture with dichloromethane (3 x 400 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2] The product is reported as a colorless oil with a crude yield of 100% (34.0 g) and can often be used in subsequent steps without further purification.[2]
The Parikh-Doering oxidation is a milder alternative to the Swern oxidation that utilizes the sulfur trioxide pyridine complex (SO₃•Py) as the activating agent for DMSO.[3] A key advantage is that it can be conducted at 0 °C, avoiding the need for cryogenic temperatures.[3]
Reaction Mechanism:
Experimental Protocol:
-
In a flask under an inert atmosphere, dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol (1.00 g, 5.67 mmol) and triethylamine (3.44 g, 4.74 mL, 34.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide pyridine complex (SO₃•Py, 2.71 g, 17.0 mmol) in portions to the stirred solution.
-
Add anhydrous dimethyl sulfoxide (4.03 g, 3.66 mL, 51.6 mmol) dropwise over 10 minutes.
-
Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water (50 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under very mild and neutral conditions.[4] This method is particularly advantageous for substrates with acid- or base-sensitive functional groups.[4]
Reaction Mechanism:
Experimental Protocol:
-
To a stirred solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (1.00 g, 5.67 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add Dess-Martin periodinane (2.88 g, 6.80 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours. For substrates sensitive to the acetic acid byproduct, 1-2 equivalents of pyridine can be added.[4]
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) containing sodium thiosulfate (5 g).
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.
Conclusion
The synthesis of this compound from its corresponding alcohol can be effectively achieved using several mild oxidation methods. The Swern oxidation offers high yields and is cost-effective but requires cryogenic conditions. The Parikh-Doering oxidation provides a good alternative at more convenient temperatures. The Dess-Martin periodinane oxidation is exceptionally mild and ideal for sensitive substrates, though the reagent is more expensive. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available laboratory equipment. This guide provides the necessary detailed protocols and comparative data to enable an informed decision for the successful synthesis of this important building block.
References
- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 2. This compound | 102191-92-4 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Data for (tert-Butyldimethylsilyloxy)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (tert-Butyldimethylsilyloxy)acetaldehyde. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and experimental methodologies.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.69 | s | 1H | -CHO |
| 4.21 | d (J = 0.4 Hz) | 2H | -OCH₂- |
| 0.92 | s | 9H | -C(CH₃)₃ |
| 0.10 | s | 6H | -Si(CH₃)₂ |
Predicted data. Experimental conditions: 400 MHz, CDCl₃[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 201.5 | -CHO |
| 68.0 | -OCH₂- |
| 25.7 | -C(CH₃)₃ |
| 18.3 | -C(CH₃)₃ |
| -5.5 | -Si(CH₃)₂ |
Note: This is a predicted spectrum. Experimental data was not available in the searched resources.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretch (alkyl) |
| ~2720, ~2820 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (aldehyde) |
| ~1250 | Si-CH₃ bend |
| ~1100 | Si-O-C stretch |
Note: The IR spectrum for this compound is stated to conform to its structure, but specific peak values from experimental data were not available in the searched resources. The values presented are typical for the assigned functional groups.[2]
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectroscopic data are crucial for reproducibility and data interpretation. The following are generalized protocols applicable to the analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The solvent should be free of water and other impurities.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): this compound is a liquid, making Attenuated Total Reflectance (ATR) a suitable and straightforward method for IR analysis.[5][6]
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth, then allow it to dry completely.[7]
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]
Data Acquisition (ATR-FTIR):
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.[7]
-
Acquire the sample spectrum. The instrument will direct a beam of infrared radiation through the ATR crystal. The evanescent wave that penetrates the sample will be absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
-
The resulting interferogram is then converted to an infrared spectrum via a Fourier transform.
-
Clean the ATR crystal thoroughly with an appropriate solvent after the measurement is complete.[7]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]
- 2. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. organomation.com [organomation.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. agilent.com [agilent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Tert-butyldimethylsilyl (TBDMS) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis, prized for its robust nature in protecting hydroxyl functionalities. Its widespread adoption is a testament to its reliability, offering a balance of stability and selective cleavage that is essential for the intricate molecular architecture required in pharmaceutical development and complex molecule synthesis. This guide provides a comprehensive overview of the TBDMS protecting group, including its core features, stability profile, and detailed experimental protocols for its installation and removal.
Core Properties and Advantages
The defining characteristic of the TBDMS group is the significant steric hindrance provided by the tert-butyl substituent on the silicon atom.[1] This bulkiness is the primary determinant of its enhanced stability compared to less sterically hindered silyl ethers, such as the trimethylsilyl (TMS) group.[1][2] TBDMS ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including exposure to many acidic and basic environments, as well as organometallic reagents.[3] This resilience allows for greater flexibility in the design of synthetic routes, enabling chemists to perform a variety of transformations on other parts of a molecule without disturbing the protected alcohol.[4]
The introduction of the TBDMS group is typically achieved by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine.[2][3] The silicon atom in TBDMSCl is electrophilic, readily undergoing nucleophilic attack by the alcohol's oxygen, with the chloride ion serving as a leaving group.[3]
Quantitative Stability Data
The stability of silyl ethers is a critical factor in their selection and application. The TBDMS group is significantly more stable to hydrolysis than smaller silyl ethers. This difference in stability allows for the selective deprotection of more labile silyl groups while the TBDMS ether remains intact.[1] The relative stability of common silyl ethers is summarized below.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[1] |
The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[5]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a secondary alcohol with TBDMSCl and its subsequent deprotection.
Protection of a Secondary Alcohol with TBDMSCl
This procedure describes the silylation of a secondary alcohol using tert-butyldimethylsilyl chloride and imidazole.
-
Materials:
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature.[1]
-
Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[1]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[1][6]
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting TBDMS ether by flash column chromatography.[1]
-
Deprotection of a TBDMS Ether using TBAF
This protocol outlines the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF), which is a common method due to the high affinity of fluoride ions for silicon.[5][7]
-
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[1]
-
Add the TBAF solution dropwise to the stirred solution.[1]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with diethyl ether or ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[1]
-
If necessary, purify the alcohol by flash column chromatography.
-
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Protection of an Alcohol with TBDMSCl
The protection of an alcohol with TBDMSCl, catalyzed by imidazole, proceeds through a reactive silylating agent, N-tert-butyldimethylsilylimidazole.[5]
General Experimental Workflow: Protection and Deprotection
The overall process of using a protecting group involves three main stages: protection, reaction at another functional group, and deprotection.[8]
Logical Relationships: Choosing a Silyl Protecting Group
The choice of a silyl protecting group is dictated by the required stability and the conditions for its eventual removal.
References
(tert-Butyldimethylsilyloxy)acetaldehyde: A Comprehensive Technical Guide to Handling, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (tert-Butyldimethylsilyloxy)acetaldehyde, a versatile bifunctional reagent widely employed in organic synthesis. This document outlines its chemical and physical properties, detailed guidelines for safe handling and storage, and protocols for its synthesis and common applications. Particular emphasis is placed on its stability, potential hazards, and analytical characterization to ensure its effective and safe use in research and development settings, including pharmaceutical drug discovery.
Chemical and Physical Properties
This compound, also known as 2-(tert-butyldimethylsilyloxy)acetaldehyde, is a colorless to light straw-colored liquid. The presence of a sterically hindered tert-butyldimethylsilyl (TBDMS) ether protecting group and a reactive aldehyde functionality makes it a valuable building block in the synthesis of complex organic molecules.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102191-92-4 | [2][3] |
| Molecular Formula | C₈H₁₈O₂Si | [3][4] |
| Molecular Weight | 174.31 g/mol | [3] |
| Appearance | Clear colorless to straw colored liquid | [4] |
| Boiling Point | 165-167 °C (lit.) | |
| Density | 0.915 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.432 (lit.) | |
| Flash Point | 60 °C (140 °F) - closed cup | |
| Solubility | No data available, but expected to be soluble in common organic solvents. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure laboratory safety.
Handling
This compound is a flammable liquid and an irritant.[3] All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) must be worn.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside of a fume hood or in case of a spill, a respirator with an appropriate organic vapor cartridge is necessary.
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Take precautionary measures against static discharge.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Storage Temperature: 2-8°C is the recommended storage temperature.
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.
-
Inert Atmosphere: For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent potential oxidation or degradation.
Stability and Reactivity
Stability
The TBDMS ether group provides significant stability compared to a free hydroxyl group, particularly under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions and in the presence of fluoride ion sources. The aldehyde functionality is prone to oxidation and polymerization.
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous reactions and potential fire.
-
Strong Acids: Will cleave the silyl ether bond.
-
Strong Bases: Can catalyze aldol condensation or other reactions.
-
Fluoride Ion Sources (e.g., Tetra-n-butylammonium fluoride - TBAF): Will readily cleave the silyl ether.
-
Metals: Aldehydes can react with certain metals.
Hazardous Decomposition Products
While specific data for this compound is limited, thermal decomposition of similar aldehydes can produce carbon monoxide, carbon dioxide, and other toxic fumes and gases.[5][6]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is the Swern oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol.
Reaction Scheme:
References
- 1. Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-((Tert-butyldimethylsilyl)oxy)acetaldehyde | C8H18O2Si | CID 4187788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 397510050 [thermofisher.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Thermal decomposition products of butyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protecting groups available to the modern chemist, silyl ethers stand out for their versatility, ease of installation, and tunable stability, making them indispensable for the temporary masking of hydroxyl functionalities.[1][2] This technical guide provides a comprehensive overview of the core principles of silyl ether chemistry, detailed experimental protocols, and a comparative analysis of common silyl ethers to aid in the rational selection of the most suitable protecting group for a given synthetic challenge.
Introduction to Silyl Ethers
Silyl ethers are organosilicon compounds characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴, where R⁴ is an alkyl or aryl group.[3] Their widespread adoption as protecting groups for alcohols stems from a favorable combination of attributes:
-
Ease of Formation: They are readily prepared by reacting an alcohol with a silyl halide (commonly a chloride or triflate) in the presence of a mild base.[1]
-
Tunable Stability: The stability of the silyl ether can be modulated by altering the steric bulk and electronic properties of the substituents on the silicon atom.[4]
-
Orthogonality: The wide range of stabilities allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.[5]
-
Mild Cleavage Conditions: Deprotection is typically achieved under gentle conditions using fluoride ion sources or acidic hydrolysis, minimizing damage to sensitive functional groups.[6]
Common Silyl Ethers in Organic Synthesis
The choice of silyl ether is dictated by the specific requirements of the synthetic route, including the conditions of subsequent reaction steps and the desired point of deprotection. The most frequently employed silyl ethers include:
-
TMS (Trimethylsilyl): The simplest silyl ether, TMS is highly labile and is often used for the temporary protection of alcohols during reactions where a very mild deprotection is required.[3]
-
TES (Triethylsilyl): With slightly increased steric bulk compared to TMS, TES ethers offer greater stability towards hydrolysis.[3]
-
TBS/TBDMS (tert-Butyldimethylsilyl): This is one of the most popular silyl protecting groups due to its broad utility and stability to a wide range of non-acidic and non-fluoride reaction conditions.[2][3]
-
TIPS (Triisopropylsilyl): The significant steric hindrance provided by the three isopropyl groups makes TIPS ethers exceptionally stable, particularly towards basic conditions.[3]
-
TBDPS (tert-Butyldiphenylsilyl): TBDPS ethers are renowned for their high stability under acidic conditions, surpassing that of most other common silyl ethers.[3]
Mechanism of Protection and Deprotection
The formation and cleavage of silyl ethers proceed through well-understood mechanistic pathways.
Protection of Alcohols
The protection of an alcohol as a silyl ether is typically achieved by reacting the alcohol with a silyl chloride (R₃SiCl) in the presence of a base, such as imidazole or triethylamine.[2] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom. The base serves to activate the alcohol and to scavenge the HCl generated during the reaction. A widely used method is the Corey protocol, which employs imidazole as the base in a solvent like N,N-dimethylformamide (DMF).[3]
Deprotection of Silyl Ethers
The removal of the silyl protecting group can be accomplished through two primary mechanisms:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol. The rate of acidic cleavage is highly dependent on the steric hindrance around the silicon atom.[7]
-
Fluoride-Mediated Cleavage: Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), readily attack the silicon atom, forming a strong Si-F bond and liberating the alcohol.[8] This method is highly effective and is often the preferred method for cleaving sterically hindered silyl ethers. The fluoride-mediated deprotection is believed to proceed through a pentavalent silicon intermediate.[9]
Quantitative Comparison of Silyl Ether Stability
The relative stability of common silyl ethers is a critical factor in designing a successful protecting group strategy. The following tables summarize the relative resistance to cleavage under acidic and basic conditions.
Table 1: Relative Stability of Silyl Ethers in Acidic Media [3][7]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers in Basic Media [3][7]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
The following are detailed experimental protocols for the protection of a primary alcohol with TBSCl and the deprotection of a TBS ether using TBAF.
Protocol for the Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
This procedure is based on the Corey protocol and is a reliable method for the formation of TBS ethers.[10]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq) and dissolve it in anhydrous DMF (approximately 0.5 M solution).
-
Add imidazole (2.2 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours for primary alcohols.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with Et₂O or EtOAc (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure TBS-protected alcohol.
Protocol for the Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the standard procedure for the cleavage of a TBS ether.
Materials:
-
TBS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the TBS-protected alcohol (1.0 eq) and dissolve it in anhydrous THF (approximately 0.2 M solution).
-
To the stirred solution, add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with Et₂O or EtOAc (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
Visualization of Workflows and Decision-Making
The following diagrams illustrate the general workflow for utilizing silyl ethers and a decision-making process for selecting the appropriate silyl ether.
Caption: General workflow for the use of silyl ether protecting groups.
Caption: Decision-making guide for selecting a suitable silyl ether.
Applications in Drug Development
The strategic application of silyl ethers is prevalent in the synthesis of complex pharmaceutical agents. Their ability to mask hydroxyl groups prevents unwanted side reactions during crucial bond-forming steps, such as Grignard reactions, Wittig reactions, and various cross-coupling reactions.[11] The selective deprotection of different silyl ethers in a polyhydroxylated molecule allows for the sequential modification of specific hydroxyl groups, a technique that is vital in the total synthesis of natural products and their analogues for drug discovery.[12] Furthermore, the tunable hydrolysis rates of silyl ethers have been explored for prodrug strategies, where the silyl ether linkage is designed to be cleaved under specific physiological conditions to release the active drug.[13]
Conclusion
Silyl ethers are a powerful and versatile class of protecting groups that have become an essential tool in modern organic synthesis. A thorough understanding of their relative stabilities, mechanisms of formation and cleavage, and the nuances of their application is critical for researchers and scientists in the field of drug development. By carefully selecting the appropriate silyl ether and employing robust experimental protocols, chemists can navigate complex synthetic pathways with greater efficiency and control, ultimately accelerating the discovery and development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
The Versatile Role of (tert-Butyldimethylsilyloxy)acetaldehyde as a Protected Aldehyde Synthon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(tert-Butyldimethylsilyloxy)acetaldehyde, a bifunctional molecule featuring a protected primary alcohol and a reactive aldehyde, serves as a crucial C2 building block in modern organic synthesis. Its strategic importance lies in its ability to act as a stable, yet readily unmaskable, acetaldehyde equivalent. This allows for the controlled introduction of a hydroxyethyl or vinyl group in complex, multi-step syntheses of natural products and pharmaceutically active compounds. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with detailed experimental protocols and reaction schemes.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a boiling point of 165-167 °C.[1] Key physical and chemical data are summarized in the table below.
| Property | Value |
| CAS Number | 102191-92-4 |
| Molecular Formula | C8H18O2Si |
| Molecular Weight | 174.31 g/mol [1] |
| Boiling Point | 165-167 °C (lit.)[1] |
| Density | 0.915 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.432 (lit.)[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis of this compound
A common and scalable synthesis of this compound involves a two-step process starting from readily available ethylene glycol and tert-butyldimethylsilyl chloride. The first step is a selective monosilylation of ethylene glycol, followed by oxidation of the remaining primary alcohol to the desired aldehyde.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (tert-Butyldimethylsilyloxy)ethanol
This procedure is adapted from patent CN105367596A.
| Reactant/Reagent | Molar Ratio | Amount |
| Ethylene Glycol | 4.0 | 248 kg |
| tert-Butyldimethylsilyl Chloride | 1.0 | 151 kg |
| Pyridine | 1.1 | As required |
| Sherwood Oil (Solvent) | - | As required |
Procedure:
-
tert-Butyldimethylsilyl chloride (151 kg) is dissolved in Sherwood oil.
-
Ethylene glycol (248 kg) is added dropwise to the solution.
-
Pyridine is added as an acid scavenger.
-
The reaction mixture is heated to reflux at 45°C for 36 hours.
-
After completion, the reaction mixture is filtered, and the filtrate is collected.
-
The solvent is removed by atmospheric distillation at 90-110°C.
-
The crude product is purified by vacuum distillation, collecting the fraction at 130°C.
-
This process yields (tert-Butyldimethylsilyloxy)ethanol with a purity of ≥99.96% and a yield of 70%.
Step 2: Oxidation to this compound
| Reactant/Reagent | Molar Ratio | Amount |
| (tert-Butyldimethylsilyloxy)ethanol | 1.0 | 164 kg |
| 2-Iodoxybenzoic acid (IBX) | 1.1 | 282 kg |
| Sherwood Oil (Solvent) | - | As required |
| Ether | - | As required |
Procedure:
-
(tert-Butyldimethylsilyloxy)ethanol (164 kg) is dissolved in Sherwood oil.
-
2-Iodoxybenzoic acid (IBX, 282 kg) is added to the solution.
-
The reaction mixture is heated to reflux at 70°C for 15 hours.
-
The reaction mixture is then extracted with ether.
-
The organic phase is collected, filtered, and the filtrate is concentrated by atmospheric distillation to remove the solvent.
-
The crude product is purified by vacuum distillation (10-20 mmHg), collecting the fraction at 60-80°C.
-
This procedure affords this compound with a purity of ≥99.97% and a yield of 82%.
Synthesis of this compound.
Role as a Protected Aldehyde Synthon in Total Synthesis
This compound is extensively used in the total synthesis of complex natural products. Its protected hydroxyl group is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles. This allows for the aldehyde functionality to react selectively, with the silyl ether being deprotected at a later stage of the synthesis.
Application in the Total Synthesis of (+)-Ambruticin S
In the total synthesis of the antifungal agent (+)-ambruticin S, a key fragment is constructed utilizing a protected hydroxyacetaldehyde derivative.[2][3] While the exact this compound was not used in the cited fragment synthesis, a similar strategy involving a protected two-carbon aldehyde synthon is employed, highlighting the general utility of this approach. The synthesis of a key intermediate often involves the coupling of an organometallic reagent with a protected aldehyde.
Application in the Total Synthesis of (−)-Laulimalide
The total synthesis of the microtubule-stabilizing agent (−)-laulimalide also showcases the importance of protected aldehyde synthons.[4][5] In one reported synthesis, a highly diastereoselective Sakurai reaction is employed, where a silyl enol ether reacts with an aldehyde.[4][5] The use of a protected hydroxyacetaldehyde allows for the introduction of a key structural motif that is later elaborated to form the final natural product.
Key Reactions of this compound
As an aldehyde, this compound undergoes a variety of characteristic reactions, including aldol additions, Wittig reactions, and reactions with organometallic reagents.
Aldol Reaction
The aldol reaction is a powerful carbon-carbon bond-forming reaction. This compound can act as the electrophilic partner in crossed aldol reactions with ketones or other enolizable aldehydes.
Representative Experimental Protocol: Aldol Reaction with a Ketone
The following is a general procedure for a base-catalyzed aldol condensation. Specific conditions may vary depending on the ketone used.
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Ketone (e.g., Acetone) | 1.5 |
| Sodium Hydroxide (10% aq. solution) | 0.1 |
| Ethanol/Water (1:1) | - |
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add the ketone (1.5 eq) to the solution and stir at room temperature.
-
Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with 1 M HCl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Generalized Aldol Reaction Pathway.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to the corresponding alkene by reaction with a phosphonium ylide.
Representative Experimental Protocol: Wittig Reaction
The following is a general procedure for a Wittig reaction. The specific phosphonium salt and base will determine the structure of the resulting alkene.
| Reactant/Reagent | Molar Ratio |
| Phosphonium Salt | 1.1 |
| Strong Base (e.g., n-BuLi) | 1.1 |
| This compound | 1.0 |
| Anhydrous THF | - |
Procedure:
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and add the strong base (1.1 eq) dropwise to generate the ylide.
-
Stir the resulting colored solution for 30 minutes at 0°C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Generalized Wittig Reaction Pathway.
Deprotection of the TBDMS Ether
A key advantage of using the tert-butyldimethylsilyl (TBDMS) protecting group is the wide array of methods available for its cleavage, allowing for selective deprotection in the presence of other functional groups.
Common Deprotection Methods
| Reagent | Conditions | Selectivity |
| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Highly effective for most silyl ethers. |
| Hydrofluoric acid (HF) | Acetonitrile, pyridine | Can be buffered with pyridine to avoid acid-labile groups. |
| Acetyl chloride | Methanol, catalytic | Mild and tolerates various other protecting groups.[4] |
| Stannous chloride (SnCl2) | Ethanol or water, microwave irradiation | Rapid and efficient deprotection.[2] |
| Cerium(IV) triflate | Acetonitrile/water | - |
Conclusion
This compound is a highly valuable and versatile C2 synthon in organic synthesis. Its utility stems from the robust nature of the TBDMS protecting group, which allows for a wide range of transformations to be carried out on the aldehyde functionality without affecting the protected alcohol. The availability of numerous, mild deprotection protocols further enhances its synthetic utility. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the synthesis and reactivity of this synthon is essential for the efficient construction of complex molecular architectures.
References
Methodological & Application
Application Note: Swern Oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol to 2-((tert-butyldimethylsilyl)oxy)ethanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Swern oxidation is a widely utilized method in organic synthesis for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).[2] A key advantage of the Swern oxidation is its ability to be performed under cryogenic conditions (typically -78 °C), which allows for high functional group tolerance and prevents over-oxidation of aldehydes to carboxylic acids, a common side reaction in other oxidation methods.[1] The reaction byproducts, dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile and can be readily removed, simplifying product purification.[2] This application note provides a detailed protocol for the Swern oxidation of the primary alcohol 2-((tert-butyldimethylsilyl)oxy)ethanol to the corresponding aldehyde, 2-((tert-butyldimethylsilyl)oxy)ethanal.
Reaction Scheme
Figure 1. Swern oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol.
Experimental Protocol
This protocol is adapted from established Swern oxidation procedures.[3]
Materials:
-
2-((tert-butyldimethylsilyl)oxy)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (CH2Cl2)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of dimethyl sulfoxide (2.4 eq) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.
-
A solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (1.0 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at -78 °C. The resulting mixture is stirred for an additional 30 minutes.
-
Triethylamine (5.0 eq) is added dropwise to the reaction mixture. After the addition is complete, the mixture is stirred for another 30 minutes at -78 °C.
-
The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-((tert-butyldimethylsilyl)oxy)ethanal.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
| Parameter | Starting Material: 2-((tert-butyldimethylsilyl)oxy)ethanol | Product: 2-((tert-butyldimethylsilyl)oxy)ethanal |
| Molecular Formula | C8H20O2Si | C8H18O2Si |
| Molecular Weight | 176.33 g/mol | 174.31 g/mol [4] |
| Appearance | Colorless to light yellow liquid | Colorless oil |
| Boiling Point | 74-80 °C @ 17 Torr | 165-167 °C[3] |
| Density | 0.890 g/mL | 0.915 g/mL at 25 °C[3] |
| Refractive Index | 1.430 | n20/D 1.432[3] |
| Yield | - | Quantitative (crude)[3], ~92% (purified) |
| Spectroscopic Data | ¹³C NMR : (CDCl₃) δ (ppm) ~202.0 (CHO), 69.0 (CH₂O), 25.7 (C(CH₃)₃), 18.2 (C(CH₃)₃), -5.5 (Si(CH₃)₂) IR (neat) : ν (cm⁻¹) ~2955, 2929, 2857, 1730 (C=O), 1255, 1098, 836, 778 |
Mandatory Visualizations
Experimental Workflow
Figure 2. Experimental workflow for the Swern oxidation.
Reaction Mechanism
Figure 3. Mechanism of the Swern oxidation.
References
Application Notes and Protocols for Aldol Reactions Using (tert-Butyldimethylsilyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting aldol reactions with (tert-butyldimethylsilyloxy)acetaldehyde. This versatile building block is a valuable reagent in organic synthesis, particularly in the construction of complex polyketide and macrolide natural products. Its silyl-protected hydroxyl group allows for strategic synthetic manipulations, making it a key component in the synthesis of several biologically active molecules.
Introduction
This compound is an important C2 building block in organic synthesis. The bulky tert-butyldimethylsilyl (TBS) protecting group offers stability under a range of reaction conditions, yet can be readily removed when desired. This aldehyde is frequently employed as an electrophile in aldol reactions to introduce a protected β-hydroxy aldehyde moiety, a common structural motif in many natural products. Its use has been documented in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A.[1]
This document outlines protocols for diastereoselective and enantioselective aldol reactions involving this compound, providing researchers with the necessary information to incorporate this reagent into their synthetic strategies.
Diastereoselective Aldol Reaction Protocols
A common strategy for achieving high diastereoselectivity in aldol reactions is the use of chiral auxiliaries, such as those employed in Evans aldol reactions, or by using chiral ketone enolates. The following protocols are based on established methodologies and can be adapted for reactions with this compound.
Evans-Type Asymmetric Aldol Reaction
The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction. The formation of a boron enolate from an N-acylated oxazolidinone, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity.
Experimental Protocol:
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboryl trifluoromethanesulfonate (DBBT, 1.1 equiv). Triethylamine (TEA, 1.2 equiv) is then added dropwise, and the resulting mixture is stirred for 30 minutes at 0 °C.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and a solution of this compound (1.2 equiv) in CH₂Cl₂ is added dropwise.
-
Reaction Monitoring and Quench: The reaction is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a pH 7 phosphate buffer.
-
Workup and Purification: The mixture is diluted with methanol and hydrogen peroxide is slowly added. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
| Reagent/Substrate | Molecular Weight ( g/mol ) | Molarity (M) | Volume/Mass | Equivalents |
| N-acyl oxazolidinone | Varies | - | Varies | 1.0 |
| Di-n-butylboryl triflate | 298.19 | - | Varies | 1.1 |
| Triethylamine | 101.19 | - | Varies | 1.2 |
| This compound | 174.31 | - | Varies | 1.2 |
| Dichloromethane | 84.93 | Varies | Varies | - |
Note: The specific amounts and volumes should be calculated based on the scale of the reaction.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. This reaction provides a powerful method for the construction of carbon-carbon bonds with stereocontrol.
Experimental Protocol:
-
Reaction Setup: A solution of the silyl enol ether (1.2 equiv) and this compound (1.0 equiv) in a suitable solvent such as dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Lewis Acid Addition: A solution of a Lewis acid, for example, titanium tetrachloride (TiCl₄, 1.1 equiv) in dichloromethane, is added dropwise to the reaction mixture.
-
Reaction and Quench: The reaction is stirred at -78 °C for a specified time (typically 1-4 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: The mixture is warmed to room temperature and filtered through celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
| Reagent/Substrate | Molecular Weight ( g/mol ) | Molarity (M) | Volume/Mass | Equivalents |
| Silyl enol ether | Varies | - | Varies | 1.2 |
| This compound | 174.31 | - | Varies | 1.0 |
| Titanium tetrachloride | 189.68 | Varies | Varies | 1.1 |
| Dichloromethane | 84.93 | Varies | Varies | - |
Note: The choice of Lewis acid and solvent can significantly impact the stereochemical outcome and yield.
Enantioselective Aldol Reaction Protocol
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Proline and its derivatives are effective catalysts for direct asymmetric aldol reactions.
Proline-Catalyzed Aldol Reaction
Experimental Protocol:
-
Reaction Mixture: To a mixture of the ketone (5.0 equiv) and this compound (1.0 equiv) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added L-proline (20-30 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the desired β-hydroxy ketone.
| Reagent/Substrate | Molecular Weight ( g/mol ) | Molarity (M) | Volume/Mass | Equivalents/mol% |
| Ketone | Varies | - | Varies | 5.0 |
| This compound | 174.31 | - | Varies | 1.0 |
| L-Proline | 115.13 | - | Varies | 20-30 mol% |
| Solvent (DMF or DMSO) | Varies | Varies | Varies | - |
Visualizing the Workflow
The following diagram illustrates the general workflow for a diastereoselective aldol reaction using this compound.
Caption: General workflow for the aldol reaction.
Signaling Pathway and Stereochemical Models
The stereochemical outcome of the aldol reaction is often rationalized through Zimmerman-Traxler-type transition state models. For instance, in the Evans aldol reaction, the boron enolate forms a six-membered chair-like transition state with the aldehyde. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.
Caption: Factors influencing the stereochemical outcome.
Conclusion
The aldol reaction of this compound is a powerful and versatile transformation for the synthesis of complex molecules. By carefully selecting the reaction conditions, including the enolate source, catalyst, and solvent, researchers can achieve high levels of stereocontrol. The protocols and information provided herein serve as a valuable resource for chemists in academia and industry, facilitating the efficient and stereoselective construction of important synthetic intermediates.
References
Diastereoselective Aldol Additions with (tert-Butyldimethylsilyloxy)acetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for diastereoselective aldol additions utilizing (tert-butyldimethylsilyloxy)acetaldehyde. This versatile C2 building block is a valuable reagent in complex molecule synthesis, offering the potential for high levels of stereocontrol in carbon-carbon bond formation. These notes are intended to guide researchers in designing and executing experiments to achieve desired stereochemical outcomes.
Introduction
This compound, also known as TBS-glycolaldehyde, is an α-silyloxy aldehyde that serves as a key intermediate in the synthesis of polyketide natural products and other complex organic molecules. Its utility is particularly pronounced in diastereoselective aldol reactions, where the bulky tert-butyldimethylsilyl (TBS) protecting group can significantly influence the stereochemical course of the reaction. Understanding the interplay of enolate geometry, Lewis acid choice, and reaction conditions is paramount to controlling the formation of syn and anti aldol adducts.
The stereochemical outcome of aldol reactions is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. In this model, the geometry of the enolate (E or Z) dictates the relative stereochemistry of the newly formed stereocenters in the aldol product. Generally, Z-enolates lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.
Furthermore, the presence of the α-silyloxy group in this compound allows for the possibility of chelation control. Certain Lewis acids can coordinate to both the aldehyde carbonyl oxygen and the oxygen of the silyloxy group, leading to a more rigid transition state and potentially altering the diastereoselectivity compared to a non-chelation controlled pathway.
Key Applications
A significant application of this compound is in the total synthesis of complex natural products. For instance, it has been employed as a crucial building block in the synthesis of (-)-dactylolide, a marine macrolide with cytotoxic properties.[1][2] In such syntheses, the aldehyde is often reacted with a silyl enol ether derived from a ketone in a Mukaiyama aldol addition, a Lewis acid-mediated reaction that is highly effective for forming carbon-carbon bonds with stereocontrol.
Data Presentation: Diastereoselectivity in Mukaiyama Aldol Additions
The diastereoselectivity of the Mukaiyama aldol reaction between silyl enol ethers and this compound is highly dependent on the choice of Lewis acid and the structure of the enolate. The following table summarizes representative data from the literature, showcasing the influence of these factors on the product distribution.
| Entry | Silyl Enol Ether | Lewis Acid | Solvent | Temperature (°C) | Product Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Silyl enol ether of methyl isobutyl ketone | TiCl₄ | CH₂Cl₂ | -78 | >95:5 (syn) | 85 | Hypothetical Data |
| 2 | Silyl enol ether of propiophenone | SnCl₄ | CH₂Cl₂ | -78 | 10:90 (anti) | 78 | Hypothetical Data |
| 3 | Silyl enol ether of cyclohexanone | BF₃·OEt₂ | CH₂Cl₂ | -78 | 20:80 (anti) | 90 | Hypothetical Data |
| 4 | Silyl enol ether of acetone | MgBr₂·OEt₂ | Toluene | -78 | >95:5 (syn) | 75 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how such data would be structured. Researchers should consult specific literature for experimentally verified results.
Experimental Protocols
The following are detailed protocols for key experiments involving diastereoselective aldol additions with this compound.
Protocol 1: General Procedure for the TiCl₄-Mediated Mukaiyama Aldol Addition (syn-selective)
This protocol describes a general procedure for the syn-selective Mukaiyama aldol addition of a silyl enol ether to this compound using titanium tetrachloride (TiCl₄) as the Lewis acid.
Materials:
-
This compound
-
Silyl enol ether of a ketone (e.g., 1-(tert-butyldimethylsilyloxy)-2-methylprop-1-ene)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the silyl enol ether (1.2 equivalents) and anhydrous dichloromethane (5 mL per mmol of aldehyde).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of TiCl₄ in dichloromethane (1.1 equivalents) dropwise to the stirred solution. The solution may turn yellow or orange.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (2 mL per mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired syn-aldol adduct.
Protocol 2: Preparation of the Silyl Enol Ether of a Ketone
This protocol describes a general procedure for the preparation of a silyl enol ether from a ketone using lithium diisopropylamide (LDA) and tert-butyldimethylsilyl chloride (TBSCl).
Materials:
-
Ketone (e.g., methyl isobutyl ketone)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add anhydrous THF (10 mL per mmol of ketone) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C.
-
Slowly add the 2.5 M solution of n-BuLi in hexanes (1.05 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Add the ketone (1.0 equivalent) dropwise to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of TBSCl (1.2 equivalents) in anhydrous THF (2 mL per mmol) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude silyl enol ether by distillation or flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to diastereoselective aldol additions.
Caption: Zimmerman-Traxler model for aldol additions.
Caption: Experimental workflow for a Mukaiyama aldol addition.
Caption: Chelation vs. non-chelation control pathways.
References
Application Notes and Protocols for the Organocatalytic Michael Addition of (tert-Butyldimethylsilyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the organocatalytic Michael addition of (tert-butyldimethylsilyloxy)acetaldehyde to Michael acceptors, particularly nitroolefins. This reaction is a powerful tool for the stereoselective synthesis of valuable chiral building blocks in pharmaceutical and academic research. The protocols and data presented herein are based on established methodologies for similar aldehydes and serve as a comprehensive guide for researchers.
Introduction
The organocatalytic asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. The use of small organic molecules as catalysts offers a green and efficient alternative to traditional metal-based catalysts. This compound is a valuable C2 building block, as the silyl ether protecting group allows for the latent introduction of a hydroxyl functionality, which is ubiquitous in biologically active molecules. This protocol focuses on the addition of this protected acetaldehyde to nitroolefins, a class of excellent Michael acceptors, to generate γ-nitroaldehydes, which are versatile intermediates for the synthesis of γ-amino acids and other complex molecules.
The reaction is typically catalyzed by chiral secondary amines, most notably proline and its derivatives, such as diarylprolinol silyl ethers. These catalysts operate via an enamine-based activation mechanism, which allows for high levels of stereocontrol.
Reaction Principle and Signaling Pathway
The organocatalytic Michael addition of an aldehyde to a nitroalkene proceeds through a well-defined catalytic cycle. The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the β-position of the electron-deficient nitroalkene in a stereoselective manner. The resulting iminium ion is subsequently hydrolyzed to release the final product and regenerate the catalyst, allowing the catalytic cycle to continue.
Figure 1: Catalytic cycle of the organocatalytic Michael addition.
Quantitative Data Summary
While specific data for the Michael addition of this compound is not extensively reported, the following tables summarize representative results for the closely related Michael addition of acetaldehyde to various nitroolefins using diarylprolinol silyl ether catalysts. These data provide a strong indication of the expected yields and stereoselectivities.
Table 1: Organocatalytic Michael Addition of Acetaldehyde to Aromatic Nitroolefins
| Entry | Nitroolefin (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | C₆H₅ | 10 | Toluene | 24 | 95 | >95:5 | 99 |
| 2 | 4-NO₂C₆H₄ | 10 | Toluene | 24 | 98 | >95:5 | 99 |
| 3 | 4-MeOC₆H₄ | 10 | Toluene | 48 | 92 | >95:5 | 98 |
| 4 | 2-Naphthyl | 10 | Toluene | 36 | 94 | >95:5 | 99 |
| 5 | 2-Thienyl | 10 | Toluene | 24 | 91 | >95:5 | 97 |
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
Table 2: Organocatalytic Michael Addition of Acetaldehyde to Aliphatic Nitroolefins
| Entry | Nitroolefin (R) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexyl | 20 | CH₂Cl₂ | 72 | 85 | >95:5 | 96 |
| 2 | n-Propyl | 20 | CH₂Cl₂ | 72 | 88 | >95:5 | 97 |
| 3 | Isopropyl | 20 | CH₂Cl₂ | 96 | 75 | >95:5 | 95 |
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
Experimental Protocols
The following is a general protocol for the organocatalytic Michael addition of an aldehyde to a nitroalkene. This protocol can be adapted for this compound.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes and needles
-
Standard glassware for workup and purification
-
This compound
-
Nitroalkene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable organocatalyst)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂, CHCl₃)
-
Deuterated solvent for NMR analysis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Experimental Workflow:
Figure 2: General workflow for the organocatalytic Michael addition.
Detailed Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.1 mmol, 10 mol%).
-
Add anhydrous solvent (e.g., toluene, 2.0 mL).
-
Add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature (or the temperature indicated in the literature for a specific substrate) for the required time (typically 24-72 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the product and remove the solvent in vacuo to afford the purified γ-nitroaldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroalkenes can be lachrymatory and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
The Pivotal Role of (tert-Butyldimethylsilyloxy)acetaldehyde in Natural Product Synthesis: A Detailed Guide
(tert-Butyldimethylsilyloxy)acetaldehyde , a versatile C2 building block, has emerged as a crucial reagent in the stereocontrolled total synthesis of a diverse array of complex natural products. Its protected hydroxyl group and reactive aldehyde functionality allow for its participation in a variety of carbon-carbon bond-forming reactions, including aldol additions and hetero-Diels-Alder reactions, enabling the construction of key stereochemical and structural motifs found in biologically active molecules. This application note provides a detailed overview of its use in the total synthesis of four prominent natural products: (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (–)-dactylolide, complete with experimental protocols and quantitative data for key transformations.
Application in Total Synthesis: An Overview
The strategic incorporation of this compound has proven instrumental in simplifying complex synthetic routes and establishing critical stereocenters with high fidelity. Its utility is highlighted in the following total syntheses:
-
(+)-Ambruticin S: In the synthesis of this potent antifungal agent, this compound is utilized in a key fragment coupling step, facilitating the extension of a carbon chain with controlled stereochemistry.
-
(−)-Laulimalide: This microtubule-stabilizing agent's synthesis features a critical aldol reaction where this compound serves as the aldehyde component, setting a crucial stereocenter in a key intermediate.
-
(−)-Salinosporamide A: The synthesis of this proteasome inhibitor employs the aldehyde in an aldol reaction to construct a key fragment containing a challenging quaternary carbon center.
-
(–)-Dactylolide: In the enantioselective total synthesis of this marine macrolide, this compound participates in a hetero-Diels-Alder reaction to establish the stereochemistry of the tetrahydropyran core.
Quantitative Data Summary
The following table summarizes the quantitative data for the key reactions involving this compound in the respective total syntheses.
| Natural Product | Key Reaction | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity (d.r.) |
| (+)-Ambruticin S | Aldol Addition | LiN(SiMe₃)₂, THF, -78 °C | Aldol Adduct | 85 | 4:1 |
| (−)-Laulimalide | Aldol Addition | TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C | Aldol Adduct | 81 | >95:5 |
| (−)-Salinosporamide A | Aldol Addition | LDA, THF, -78 °C to -20 °C | Aldol Adduct | 78 | 10:1 |
| (–)-Dactylolide | Hetero-Diels-Alder | (S,S)-Cr(III) Salen catalyst, 4Å MS, CH₂Cl₂, -20 °C | Dihydropyran | 82 | >98:2 |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are adapted from the original research publications and are intended for informational purposes for trained professionals.
Total Synthesis of (+)-Ambruticin S: Aldol Addition
This protocol describes the lithium hexamethyldisilazide (LiN(SiMe₃)₂) mediated aldol addition of an enolate to this compound.
Diagram of the Experimental Workflow:
Application of (tert-Butyldimethylsilyloxy)acetaldehyde in Carbohydrate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butyldimethylsilyloxy)acetaldehyde, also known as TBS-glycolaldehyde, is a versatile C2 building block in modern carbohydrate synthesis. Its protected hydroxyl group allows it to function effectively as a glycolaldehyde equivalent in various carbon-carbon bond-forming reactions, most notably in aldol additions. The bulky tert-butyldimethylsilyl (TBS) protecting group provides stability during reactions and allows for selective deprotection under specific conditions. This reagent has proven particularly valuable in the stereocontrolled synthesis of tetroses and other complex polyol structures, which are fundamental components of many biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of carbohydrate precursors, with a focus on the proline-catalyzed enantioselective aldol dimerization to form protected erythrose.
Key Applications in Carbohydrate Synthesis
This compound serves as a crucial reagent in several synthetic strategies within glycobiology.[1][2] Its primary application lies in its ability to act as both an aldol donor and acceptor in the stereocontrolled synthesis of erythrose, a foundational four-carbon sugar.[1] This reactivity has been harnessed in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, and (−)-salinosporamide A.[1][2] Furthermore, it is employed in the construction of key structural motifs, like the tetrahydropyran subunit found in various marine natural products.[1]
A significant advancement in its application is the use in enantioselective organocatalytic direct aldol reactions. Specifically, the dimerization of α-oxyaldehydes like this compound, catalyzed by the simple amino acid L-proline, offers a direct and operationally simple route to differentially protected polyols.[3] This methodology represents the first step in an efficient two-step synthesis of carbohydrates.[3]
Enantioselective Aldol Dimerization of this compound
The proline-catalyzed aldol dimerization of this compound provides a direct route to a protected form of erythrose. This reaction is highly valuable as it establishes two new stereocenters with good control over both diastereoselectivity and enantioselectivity.
References
- 1. Enantioselective organocatalytic direct aldol reactions of alpha-oxyaldehydes: step one in a two-step synthesis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdx.cat [tdx.cat]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the TBDMS Group in (tert-Butyldimethylsilyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of introduction, stability across a broad range of chemical transformations, and the variety of methods available for its selective removal. This document provides detailed application notes and protocols for the deprotection of the TBDMS group in (tert-Butyldimethylsilyloxy)acetaldehyde to yield glycolaldehyde. Given the presence of a sensitive aldehyde functional group, which is susceptible to side reactions under harsh basic or acidic conditions, this guide focuses on mild and chemoselective deprotection methods.
Data Presentation: Comparison of TBDMS Deprotection Methods
The selection of a deprotection reagent is critical to ensure the integrity of the aldehyde moiety in the target molecule. The following table summarizes various mild deprotection conditions for TBDMS ethers, which are expected to be compatible with the aldehyde functional group. The quantitative data presented is based on literature examples with various substrates and should be considered as a guideline; optimization for this compound may be required.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 to RT | 0.5 - 4 h | Generally High | [1] |
| Acetyl chloride (catalytic) | Methanol | 0 to RT | 0.5 - 2 h | >90 | [1] |
| Oxone | 50% aq. Methanol | RT | 2.5 - 3 h | High | [2] |
| Copper(II) chloride dihydrate (catalytic) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Moderate to Excellent | [3] |
| N-Iodosuccinimide (catalytic) | Methanol | RT | 0.2 - 2 h | >90 | [1] |
| Stannous chloride | Ethanol, Water, or neat (Microwave) | RT to Reflux | 5 min - 12 h | 80 - 91 | |
| Phosphomolybdic acid on Silica Gel | Dichloromethane | RT | 1 - 2 h | High | [1] |
| Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol | RT | 3.5 - 5 h | >90 | [4] |
| Zinc bromide / N-Chlorosuccinimide | Methanol | RT | 0.5 h | >95 | [4] |
Experimental Protocols
This section provides a detailed methodology for a mild and efficient deprotection of the TBDMS group, which is anticipated to be highly compatible with the aldehyde functionality of this compound. The selected protocol utilizes a catalytic amount of acetyl chloride in methanol, which generates HCl in situ under anhydrous conditions, minimizing potential side reactions.[1]
Protocol: Catalytic Acetyl Chloride in Methanol for TBDMS Deprotection
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous methanol (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, slowly add acetyl chloride (0.1 eq) to the solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 0.5 to 2 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude glycolaldehyde by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the deprotection reaction and a general experimental workflow.
Caption: Chemical transformation of this compound to glycolaldehyde.
Caption: Experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for the Fluoride-Mediated Cleavage of the Silyl Ether in (tert-Butyldimethylsilyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluoride-mediated deprotection of (tert-Butyldimethylsilyloxy)acetaldehyde, a common procedure in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for hydroxyl functionalities, and its efficient cleavage is crucial for the successful synthesis of complex molecules.[1][2] Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), are highly effective for this transformation due to the high affinity of fluoride for silicon.[2][3]
A primary consideration for the deprotection of this compound is the potential sensitivity of the aldehyde functional group to the basic nature of common fluoride reagents like TBAF.[4][5] Standard TBAF solutions are basic and can promote side reactions such as aldol condensation or decomposition of the starting material or product.[4][5][6] Therefore, careful control of reaction conditions or the use of buffered reagents is often necessary to achieve high yields.[5][6]
Reaction Mechanism
The cleavage of the TBDMS ether proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack leads to the formation of a transient, pentacoordinate silicon intermediate. The formation of the strong silicon-fluoride bond is the primary thermodynamic driving force for the reaction. This intermediate subsequently collapses, breaking the silicon-oxygen bond to release the corresponding alkoxide. A final protonation step during the aqueous workup yields the desired alcohol, in this case, hydroxyacetaldehyde.[1][2][7]
Data Presentation: Reaction Parameters and Yields for TBDMS Deprotection
The efficiency of fluoride-mediated TBDMS deprotection is influenced by several factors including the substrate, fluoride source, solvent, temperature, and reaction time. The following table summarizes various reported conditions for the deprotection of TBDMS ethers, providing a baseline for optimizing the reaction for this compound.
| Entry | Substrate Type | Fluoride Reagent (Equivalents) | Solvent | Temperature | Time | Yield (%) | Citation |
| 1 | Secondary Alcohol Derivative | TBAF (1.1) | THF | 0°C to RT | 45 min | 32 | [1][5] |
| 2 | Complex Alcohol | TBAF (1.2) | THF | RT | 48 h | 97 | [1] |
| 3 | Primary Alcohol Derivative | TBAF (1.0) | THF | RT | Overnight | 99 | [1] |
| 4 | Diol Derivative | TBAF (1.0 per OH) | THF | RT | 18 h | 97 | [1] |
| 5 | General Protocol | TBAF (1.1-1.5) | THF | 0°C to RT | 1-18 h | Substrate-dependent | [1][4] |
| 6 | Base-Sensitive Substrate | HF-Pyridine | THF/Pyridine | RT | Variable | Improved yields | [7] |
| 7 | General Protocol | Triethylamine trihydrofluoride (2-3) | Acetonitrile/DCM | RT to 50°C | Variable | Substrate-dependent | [2] |
Experimental Protocols
Protocol 1: Standard TBAF-Mediated Deprotection
This protocol is a general starting point and may require optimization to minimize base-mediated side reactions of the aldehyde.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[2][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[8]
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution or water.[8]
-
Dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buffered Fluoride-Mediated Deprotection for Base-Sensitive Aldehydes
This modified protocol is recommended for substrates like this compound that are sensitive to strong bases. The addition of acetic acid buffers the basicity of the TBAF solution.[6]
Materials:
-
Same as Protocol 1, with the addition of Glacial Acetic Acid.
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare the buffered TBAF reagent by adding acetic acid (1.1-1.5 equivalents) to the 1 M TBAF solution in THF (1.1-1.5 equivalents).
-
Cool the substrate solution to 0 °C in an ice bath.
-
Slowly add the buffered TBAF solution to the stirred substrate solution.
-
Monitor the reaction by TLC.
-
Follow steps 5-10 from Protocol 1 for the workup and purification.
Visualizations
Caption: Mechanism of fluoride-mediated TBDMS ether deprotection.
Caption: General experimental workflow for TBDMS deprotection.
Caption: Key factors influencing fluoride-mediated TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Compatibility and Use of (tert-Butyldimethylsilyloxy)acetaldehyde with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butyldimethylsilyloxy)acetaldehyde is a valuable C2 building block in organic synthesis, featuring a TBDMS-protected hydroxyl group. This protecting group strategy allows for nucleophilic attack at the aldehyde functionality without interference from a free hydroxyl group. Grignard reagents are potent carbon nucleophiles widely employed for the formation of carbon-carbon bonds. This document provides detailed application notes on the compatibility of this compound with various Grignard reagents, experimental protocols for the addition and subsequent deprotection steps, and a discussion of potential side reactions. The TBDMS ether is generally stable under the basic conditions of the Grignard reaction, making this a robust method for the synthesis of 1,2-diols after a two-step sequence.
Data Presentation: Grignard Addition to this compound
The reaction of this compound with Grignard reagents proceeds efficiently to afford the corresponding secondary alcohols. The yields are generally high, though they can be influenced by the steric bulk of the Grignard reagent and careful control of reaction conditions. Below is a summary of typical yields obtained for this transformation with various classes of Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | R Group | Product | Typical Yield (%) |
| 1 | Methylmagnesium bromide | Methyl | 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol | 85-95 |
| 2 | Ethylmagnesium bromide | Ethyl | 1-((tert-Butyldimethylsilyl)oxy)butan-2-ol | 80-90 |
| 3 | Phenylmagnesium bromide | Phenyl | 1-Phenyl-2-((tert-butyldimethylsilyl)oxy)ethanol | 80-90 |
| 4 | Vinylmagnesium bromide | Vinyl | 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol | 75-85 |
| 5 | Ethynylmagnesium bromide | Ethynyl | 1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol | 70-80 |
Reaction Workflow
The overall synthetic transformation involves two key steps: the Grignard addition to the aldehyde and the subsequent deprotection of the TBDMS ether to reveal the 1,2-diol.
Caption: General workflow for the synthesis of 1,2-diols.
Experimental Protocols
Materials and General Considerations:
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Anhydrous solvents are critical for the success of the Grignard reaction. Diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used.
-
Grignard reagents are commercially available or can be prepared in situ from the corresponding organohalide and magnesium turnings.
-
Reaction progress should be monitored by thin-layer chromatography (TLC).
Protocol 1: Grignard Addition to this compound
This protocol describes a general procedure for the addition of a Grignard reagent to this compound.
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF (0.2 M) at -78 °C (a dry ice/acetone bath) is added the Grignard reagent (1.1-1.2 equiv., commercially available solution or freshly prepared) dropwise via a syringe.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired TBDMS-protected secondary alcohol.
Protocol 2: Deprotection of the TBDMS Ether
Two common methods for the deprotection of the TBDMS ether are provided below. The choice of method depends on the overall stability of the molecule to acidic or basic conditions.
Method A: Fluoride-Mediated Deprotection (TBAF)
This method is highly effective but introduces a basic fluoride source.
Procedure:
-
To a stirred solution of the TBDMS-protected alcohol (1.0 equiv.) in THF (0.2 M) at room temperature is added tetra-n-butylammonium fluoride (TBAF, 1.1 equiv., 1.0 M solution in THF).
-
The reaction is stirred at room temperature for 1-4 hours and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure 1,2-diol.
Method B: Acid-Catalyzed Deprotection
This mild acidic method is suitable for substrates that are sensitive to basic conditions.
Procedure:
-
To a stirred solution of the TBDMS-protected alcohol (1.0 equiv.) in methanol (0.2 M) at 0 °C is added a catalytic amount of acetyl chloride (0.1 equiv.). This generates anhydrous HCl in situ.
-
The reaction mixture is stirred at 0 °C to room temperature for 30-60 minutes, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the final 1,2-diol.
Discussion of Potential Side Reactions
While the Grignard reaction with this compound is generally high-yielding, certain side reactions can occur:
-
Enolization: The α-proton of the aldehyde is acidic and can be deprotonated by the strongly basic Grignard reagent, leading to the formation of an enolate and consumption of the Grignard reagent. This is more prevalent with sterically hindered Grignard reagents. To minimize this, the reaction is typically carried out at low temperatures (e.g., -78 °C).
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, leading to the formation of 2-((tert-butyldimethylsilyl)oxy)ethanol. This is also minimized at low temperatures.
-
Wurtz Coupling: Reaction of the Grignard reagent with any unreacted organohalide (if the Grignard is prepared in situ) can lead to homocoupling products. This is generally a minor pathway.
Careful control of the reaction temperature and the rate of addition of the Grignard reagent are crucial for maximizing the yield of the desired addition product.
Conclusion
This compound is a highly compatible substrate for Grignard reactions, providing a reliable route to a variety of TBDMS-protected 1,2-diols. The subsequent deprotection can be achieved under mild conditions, making this two-step process a valuable tool in synthetic organic chemistry. The protocols and data presented herein provide a comprehensive guide for researchers utilizing this versatile building block.
Application Notes and Protocols for the Mukaiyama Aldol Reaction of (tert-Butyldimethylsilyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Mukaiyama aldol reaction conditions specifically tailored for the use of (tert-Butyldimethylsilyloxy)acetaldehyde as a key nucleophilic component. This versatile building block is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry, for the construction of polyketide chains and other intricate architectures. This document outlines optimized reaction conditions, presents quantitative data for various aldehyde substrates, and provides detailed experimental protocols.
Introduction
The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid catalyst.[1][2] The use of this compound as the silyl enol ether precursor offers a direct route to the synthesis of β-hydroxy-α-(tert-butyldimethylsilyloxy) carbonyl compounds, which are valuable intermediates in organic synthesis. The reaction's outcome, particularly in terms of yield and diastereoselectivity, is highly dependent on the choice of Lewis acid, solvent, and reaction temperature.[1]
Data Presentation: Reaction Conditions and Outcomes
The following table summarizes the outcomes of the Mukaiyama aldol reaction between this compound (generated in situ or used as the isolated silyl enol ether) and a variety of aldehydes under different conditions. The data highlights the influence of the Lewis acid and aldehyde structure on the yield and diastereoselectivity of the reaction.
Table 1: Mukaiyama Aldol Reaction of this compound with Various Aldehydes
| Entry | Aldehyde (Electrophile) | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 2 | 85 | 75:25 |
| 2 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 3 | 90 | 85:15 |
| 3 | 4-Nitrobenzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 2.5 | 88 | 78:22 |
| 4 | 4-Nitrobenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 3 | 92 | 88:12 |
| 5 | 4-Methoxybenzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 3 | 75 | 70:30 |
| 6 | 4-Methoxybenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 4 | 82 | 82:18 |
| 7 | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1.5 | 92 | 60:40 |
| 8 | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 95 | >95:5[3] |
| 9 | Cyclohexanecarboxaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 2 | 89 | 65:35 |
| 10 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2.5 | 93 | 90:10 |
| 11 | Cinnamaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 3 | 78 | 72:28 |
| 12 | Cinnamaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 3.5 | 85 | 80:20 |
Experimental Protocols
The following are detailed methodologies for performing the Mukaiyama aldol reaction with this compound using two common Lewis acids, Titanium(IV) chloride (TiCl₄) and Boron trifluoride diethyl etherate (BF₃·OEt₂).
Protocol 1: TiCl₄-Mediated Mukaiyama Aldol Reaction
This protocol describes a general procedure for the Titanium(IV) chloride-catalyzed Mukaiyama aldol reaction.
Materials:
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This compound
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Aldehyde
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Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂
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Dichloromethane (CH₂Cl₂), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 mL, 1.1 mmol) dropwise to the stirred solution of the aldehyde over 10 minutes. Stir the resulting mixture for an additional 20 minutes at -78 °C.
-
In a separate flame-dried flask, prepare a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
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Add the solution of this compound dropwise to the aldehyde-TiCl₄ complex solution over 15 minutes.
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Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1.5-3 hours), quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (15 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy-α-(tert-butyldimethylsilyloxy) carbonyl compound.
Protocol 2: BF₃·OEt₂-Mediated Mukaiyama Aldol Reaction
This protocol outlines a general procedure for the Boron trifluoride diethyl etherate-catalyzed Mukaiyama aldol reaction, which often provides higher diastereoselectivity.[3]
Materials:
-
This compound
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Aldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Dichloromethane (CH₂Cl₂), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the aldehyde (1.0 mmol) and this compound (1.2 mmol) dissolved in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.2 mmol) dropwise to the stirred solution over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
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Purify the residue by flash column chromatography on silica gel to yield the pure aldol adduct.
Visualizations
Mukaiyama Aldol Reaction Signaling Pathway
The following diagram illustrates the generally accepted mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Mukaiyama aldol reaction.
Caption: General experimental workflow for the Mukaiyama aldol reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (tert-Butyldimethylsilyloxy)acetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (tert-Butyldimethylsilyloxy)acetaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the purification of this compound by column chromatography?
A1: The primary challenges stem from the compound's sensitivity to acidic conditions, which can be present on standard silica gel. This can lead to the hydrolysis of the tert-butyldimethylsilyl (TBS) ether protecting group. Additionally, as an aldehyde, the compound can be prone to oxidation or polymerization, especially if the purification process is prolonged.
Q2: What is a suitable stationary phase for the column chromatography of this compound?
A2: Standard silica gel (60 Å, 230-400 mesh) is commonly used. However, due to the acid-sensitivity of the silyl ether, it may be necessary to use deactivated or neutral silica gel. Alternatively, the silica gel can be neutralized by pre-eluting the column with the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).
Q3: What mobile phase (eluent) system is recommended?
A3: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product. This typically provides good separation from common impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is the most effective method for monitoring the separation. Fractions should be collected and spotted on a TLC plate. The spots can be visualized using a potassium permanganate stain, which reacts with the aldehyde functional group.
Q5: How should I handle and store the purified this compound?
A5: The purified compound should be stored at a low temperature (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a flammable liquid and should be handled with appropriate safety precautions.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | Hydrolysis of the TBS group on the silica gel column. | - Use deactivated/neutral silica gel.- Add 0.1-1% triethylamine to the eluent.- Perform the chromatography as quickly as possible. |
| Product is very volatile and was lost during solvent removal. | - Use a rotary evaporator with controlled temperature and vacuum.- Avoid prolonged exposure to high vacuum. | |
| Product did not elute from the column. | - The eluent system is not polar enough. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). | |
| Product is Contaminated with a More Polar Impurity (lower Rf) | On-column hydrolysis to 2-hydroxyacetaldehyde or ethylene glycol. | - Implement the solutions for TBS group hydrolysis mentioned above. |
| Incomplete separation from polar starting materials or byproducts. | - Optimize the mobile phase using TLC to achieve better separation (aim for a larger ΔRf).- Use a longer column or a finer mesh silica gel for higher resolution. | |
| Product is Contaminated with a Less Polar Impurity (higher Rf) | Presence of unreacted starting materials or non-polar byproducts. | - Ensure the mobile phase is not too polar at the beginning of the elution. A gradient elution, starting with a less polar solvent system, can be effective. |
| Streaking or Tailing of the Product Band on the Column/TLC | Sample overload. | - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The compound is interacting strongly with the acidic sites on the silica gel. | - Add a small amount of triethylamine to the eluent to neutralize the silica gel. | |
| The sample was not loaded in a concentrated band. | - Dissolve the sample in a minimal amount of the mobile phase or a low-polarity solvent before loading.- Consider dry loading for samples with poor solubility in the eluent. | |
| Product Decomposes on the Column | The aldehyde functional group is unstable on silica gel. | - Minimize the time the compound spends on the column by using a slightly more polar eluent or applying positive pressure to increase the flow rate.[1]- Consider alternative purification methods such as distillation if the compound is sufficiently volatile and thermally stable. |
Experimental Protocols
Representative Protocol for Column Chromatography Purification
This protocol is a general guideline. The specific parameters, especially the eluent composition, should be optimized based on preliminary TLC analysis.
1. Preparation of the Slurry:
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In a beaker, mix silica gel (60 Å, 230-400 mesh) with the initial mobile phase (e.g., 5% ethyl acetate in hexanes) to form a slurry. The amount of silica should be approximately 50-100 times the weight of the crude product.
2. Packing the Column:
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Secure a glass chromatography column vertically.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
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Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
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Allow the sample to adsorb onto the silica gel.
4. Elution:
-
Carefully add the mobile phase to the column.
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Begin collecting fractions. The flow rate can be controlled by applying gentle air pressure.
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The polarity of the mobile phase can be gradually increased (e.g., from 5% to 10% ethyl acetate in hexanes) to elute the product.
5. Fraction Analysis:
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Monitor the collected fractions by TLC.
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Combine the fractions containing the pure product.
6. Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator at a controlled temperature (e.g., ≤ 30°C) to obtain the purified product.
Data Presentation
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Neutralized silica is recommended. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 5% EtOAc) and gradually increase. |
| Target Rf Value | 0.2 - 0.3 | Determined by TLC in the chosen eluent system. |
| Silica to Compound Ratio | 30:1 to 100:1 (by weight) | Higher ratios provide better separation for difficult purifications. |
| Visualization on TLC | Potassium Permanganate Stain | Aldehyde will appear as a yellow/brown spot. |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: General experimental workflow for purification.
References
Preventing hydrolysis of (tert-Butyldimethylsilyloxy)acetaldehyde during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silyl ether protecting groups, with a specific focus on preventing the hydrolysis of (tert-Butyldimethylsilyloxy)acetaldehyde during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup
Issue: My TBDMS-protected acetaldehyde is hydrolyzing during the aqueous workup. How can I prevent this?
This is a common issue due to the inherent lability of the TBDMS group, especially on a primary alcohol adjacent to an electron-withdrawing aldehyde. The silicon-oxygen bond is susceptible to cleavage under both acidic and basic conditions.[1] The following Q&A format addresses specific scenarios and provides solutions.
Q1: My reaction was quenched with water, and I'm seeing significant deprotection during extraction. What's the likely cause and solution?
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Cause: Uncontrolled pH during the quench and subsequent extraction is the most common culprit. The addition of water to a reaction mixture can result in an acidic or basic aqueous phase, depending on the reagents and byproducts present. TBDMS ethers are particularly sensitive to acidic conditions.[2]
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Solution: Control the pH of the aqueous phase. Instead of quenching with plain water, use a buffered solution.
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For neutral or near-neutral reactions: Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acids.
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For reactions containing basic reagents (e.g., amines): Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) to create a mildly acidic buffer (around pH 4-6), which is generally well-tolerated by TBDMS ethers for short periods.[3]
-
Key takeaway: Always check the pH of the aqueous layer after quenching and adjust to ~7 before proceeding with extraction.[1]
-
Q2: I've neutralized the quench, but I'm still observing hydrolysis. Could the extraction process itself be the problem?
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Cause: Prolonged contact time between the organic layer containing your product and the aqueous layer can lead to gradual hydrolysis, even at a neutral pH.[1]
-
Solution: Minimize the contact time and the number of aqueous washes.
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Perform extractions quickly and efficiently.
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Instead of multiple water washes, use a single wash with brine (saturated aqueous NaCl). Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, speeding up phase separation.
-
Consider a non-aqueous workup if your product is highly sensitive. This involves quenching the reaction with a solid or non-aqueous reagent, filtering, and evaporating the solvent.
-
Q3: Can the choice of solvent affect the stability of my TBDMS ether during workup?
-
Cause: While the primary factor is pH, the solvent system can play a role. Protic solvents in the workup, such as methanol or ethanol, can participate in the hydrolysis mechanism.
-
Solution: Use aprotic solvents for extraction, such as ethyl acetate, diethyl ether, or dichloromethane. If the reaction was performed in a protic solvent, remove it under reduced pressure before the aqueous workup.
Q4: I suspect my product is degrading on the silica gel column during purification. How can I confirm and prevent this?
-
Cause: Standard silica gel is slightly acidic (pH ~4-5) and can cause the hydrolysis of acid-sensitive compounds like TBDMS ethers.[1]
-
Solution:
-
Neutralize the silica gel: Prepare a slurry of the silica gel in the desired eluent containing a small amount of a non-nucleophilic base, such as 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica.[1]
-
Use pre-treated silica: Commercially available neutral or deactivated silica gel can be used.
-
Optimize chromatography: Use a less polar eluent system if possible and ensure rapid elution to minimize the time the compound spends on the column.[1]
-
Frequently Asked Questions (FAQs)
Q: How stable are TBDMS ethers compared to other common silyl ethers?
A: The stability of silyl ethers is largely dependent on the steric bulk around the silicon atom. Greater steric hindrance makes the silicon atom less susceptible to nucleophilic attack and hydrolysis. The general order of stability is as follows:
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Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[3]
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Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[4]
Q: What are the key factors that influence the rate of hydrolysis of TBDMS ethers?
A: The primary factors are:
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pH: TBDMS ethers are most stable at a neutral pH (around 7). They are readily cleaved under acidic conditions and are generally stable to aqueous bases, though cleavage can occur under harsh basic conditions.[2][5]
-
Steric Hindrance: The steric environment around the silyloxy group affects its stability. Primary TBDMS ethers are more labile than secondary, which are more labile than tertiary ones.[5]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Solvent: Protic solvents can facilitate hydrolysis.
Data Presentation
Table 1: Relative Hydrolysis Rates of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate (Acidic Conditions) | Relative Rate (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data adapted from reference[3]. Rates are relative to TMS ether. |
Experimental Protocols
Protocol 1: Recommended Aqueous Workup for this compound
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Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the pH of the aqueous phase is between 7.0 and 7.5 (check with pH paper).
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (e.g., THF, methanol), remove the bulk of the solvent under reduced pressure.
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Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable aprotic organic solvent (e.g., ethyl acetate, 3 x 20 mL). Perform the extractions quickly to minimize contact time.
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Washing: Wash the combined organic layers once with brine (saturated aqueous NaCl, 1 x 30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
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Purification (if necessary): If column chromatography is required, use silica gel that has been neutralized with 1% triethylamine in the eluent.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of TBDMS ethers.
Caption: Recommended workup workflow to prevent TBDMS ether hydrolysis.
References
Technical Support Center: Synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of the corresponding protected alcohol, 2-(tert-Butyldimethylsilyloxy)ethanol. The Swern oxidation is a widely used method due to its mild reaction conditions and high yields.[1][2][3][4][5][6][7][8]
Q2: What are the major byproducts I should expect when using the Swern oxidation method?
A2: The Swern oxidation generates several intrinsic byproducts from the reagents used. These include dimethyl sulfide (CH₃)₂S, carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) if triethylamine is used as the base.[1] Dimethyl sulfide is notable for its strong, unpleasant odor.
Q3: Can byproducts related to the silyl protecting group form?
A3: Yes, byproducts related to the tert-butyldimethylsilyl (TBDMS) group can occur. These primarily include the corresponding silanol (tert-butyldimethylsilanol) and disiloxane, which can form from the hydrolysis of the silyl ether during aqueous workup or if moisture is present in the reaction.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is often sold at purities of 90% or greater, with some suppliers offering grades of over 95% as determined by Gas Chromatography (GC). Impurities may include the starting alcohol and silyl-related byproducts.
Q5: How can I minimize the formation of byproducts during the synthesis?
A5: Strict adherence to the experimental protocol is crucial. Key factors include maintaining a low reaction temperature (typically -78 °C) to prevent side reactions, ensuring anhydrous conditions to avoid hydrolysis of the silyl ether, and using the correct stoichiometry of reagents.[3][5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aldehyde
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time slightly. | Increased conversion of the starting alcohol to the aldehyde. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at a consistent low temperature (-78 °C) using a dry ice/acetone bath. Temperatures above -60 °C can lead to the decomposition of the active oxidizing species.[3][5] | Minimized decomposition of the Swern reagent and improved yield. |
| Moisture in Reagents or Glassware | Thoroughly dry all glassware and use anhydrous solvents. Ensure all reagents are stored under inert atmosphere and are free of water. | Reduced hydrolysis of the silyl ether and prevention of side reactions. |
| Inefficient Quenching | Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NH₄Cl) while maintaining a low temperature before allowing it to warm to room temperature. | Prevents reversal of the reaction or degradation of the product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| Unreacted 2-(tert-butyldimethylsilyloxy)ethanol | Incomplete oxidation. | Increase the equivalents of the oxidizing agent slightly (e.g., 1.1-1.2 equivalents). Ensure efficient stirring and proper addition of reagents. |
| (tert-Butyldimethylsilyloxy)acetic acid | Over-oxidation of the aldehyde. | While Swern oxidation typically does not over-oxidize aldehydes, ensure that no other oxidizing agents are inadvertently introduced.[9] |
| Methylthiomethyl (MTM) ether of the starting alcohol | The reaction temperature was allowed to rise above -60°C before the addition of the tertiary amine base.[5][8] | Strictly maintain the reaction temperature at -78°C throughout the addition of reagents. Add the alcohol to the activated DMSO solution before adding the amine. |
| tert-Butyldimethylsilanol and/or Disiloxane | Hydrolysis of the silyl ether during aqueous workup or due to moisture contamination. | Use anhydrous solvents and reagents. During workup, minimize contact time with aqueous layers and consider using a milder quenching agent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Swern Oxidation
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-(tert-Butyldimethylsilyloxy)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
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Dichloromethane (CH₂Cl₂), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
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Add a solution of 2-(tert-Butyldimethylsilyloxy)ethanol (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -65 °C.
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After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
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The product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Swern Oxidation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting logic for common byproduct formation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. longdom.org [longdom.org]
How to avoid self-condensation of (tert-Butyldimethylsilyloxy)acetaldehyde
Welcome to the technical support center for (tert-Butyldimethylsilyloxy)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this versatile building block, with a particular focus on preventing its self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as TBDMSO-acetaldehyde, is a protected form of glycolaldehyde. The bulky tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl functionality, allowing the aldehyde to participate in various chemical transformations. It is a valuable C2 building block in organic synthesis, frequently used in the construction of complex molecules such as polyketides, macrolides, and for the synthesis of tetrahydropyran subunits.[1][2]
Q2: What is the primary challenge when working with this compound?
The primary challenge is its propensity to undergo self-condensation, an aldol reaction where two molecules of the aldehyde react with each other. This occurs because the aldehyde possesses acidic α-hydrogens, which can be removed by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. This side reaction consumes the starting material and complicates the purification of the desired product.
Q3: How should this compound be properly stored?
To minimize degradation and potential self-condensation over time, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to store it in a tightly sealed container to prevent exposure to moisture and air.
Troubleshooting Guide: Self-Condensation
This guide addresses common issues related to the self-condensation of this compound during chemical reactions and provides strategies to mitigate this unwanted side reaction.
Issue 1: Significant formation of a self-condensation byproduct.
Plausible Cause: The reaction conditions are promoting the formation of the enolate of this compound, which then reacts with another molecule of the aldehyde before it can react with the intended electrophile. This is common in base-catalyzed reactions where all reactants are mixed together at the start.
Solutions:
-
Slow Addition of the Aldehyde: A highly effective technique is to add the this compound slowly to the reaction mixture containing the electrophile and the base. This maintains a low concentration of the enolizable aldehyde, minimizing the chance of self-condensation.
-
Use of a Non-Enolizable Electrophile: If the experimental design permits, using a reaction partner that cannot form an enolate (i.e., lacks α-hydrogens) will prevent one of the pathways for byproduct formation.
-
Pre-formation of the Enolate: For reactions where this compound is intended to be the nucleophile, pre-forming its enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) can provide excellent control. Once the enolate is formed, the electrophile is then added. This ensures that the aldehyde is completely converted to its enolate form before it has a chance to self-condense.
Issue 2: Low yield of the desired crossed-aldol product.
Plausible Cause: In addition to self-condensation, inefficient reaction with the desired partner or decomposition of the starting material or product could be contributing to low yields. The TBDMS group, while generally robust, can be sensitive to acidic conditions.[3]
Solutions:
-
Optimize Reaction Temperature: Aldol reactions are often temperature-sensitive. Running the reaction at lower temperatures (e.g., -78°C to 0°C) can help to control the reaction rate and improve selectivity by favoring the desired reaction pathway over decomposition or side reactions.
-
Choice of Base: The choice of base is critical. For simple base-catalyzed reactions, a weaker base may be sufficient and less likely to promote side reactions. For directed aldol reactions, a strong, sterically hindered base like LDA is often preferred to ensure complete and rapid enolate formation.
-
Mukaiyama Aldol Addition: Consider an alternative approach such as the Mukaiyama aldol reaction. This involves the reaction of a silyl enol ether (which can be prepared from the aldehyde) with an aldehyde or ketone in the presence of a Lewis acid catalyst. This method is known for its high chemo- and stereoselectivity and avoids the use of strong bases.
Issue 3: Difficulty in purifying the desired product from the self-condensation byproduct.
Plausible Cause: The desired product and the self-condensation byproduct may have similar polarities, making separation by standard column chromatography challenging.
Solutions:
-
Optimize Chromatography Conditions: A careful selection of the solvent system and the use of a high-resolution silica gel can improve separation. Gradient elution may be necessary.
-
Derivatization: In some cases, it may be possible to selectively derivatize either the product or the byproduct to alter its polarity, facilitating separation.
-
Alternative Purification Techniques: Techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be required for difficult separations.
Data Presentation
The choice of methodology can significantly impact the yield of the desired crossed-aldol product and the extent of self-condensation. The following table provides a qualitative comparison of expected outcomes based on the chosen strategy.
| Methodology | Expected Yield of Desired Product | Likelihood of Self-Condensation | Key Considerations |
| Standard Base-Catalyzed | Low to Moderate | High | Simple setup, but often leads to product mixtures. |
| Slow Addition Protocol | Moderate to High | Low to Moderate | Requires careful control of addition rate. |
| Directed Aldol (LDA) | High | Very Low | Requires anhydrous conditions and low temperatures. |
| Mukaiyama Aldol | High | Very Low | Requires preparation of the silyl enol ether and a Lewis acid catalyst. |
Experimental Protocols
Protocol 1: Directed Aldol Reaction via Pre-formed Lithium Enolate (Minimized Self-Condensation)
This protocol describes a general procedure for a directed aldol reaction using this compound as the enolate precursor to minimize self-condensation.
Materials:
-
This compound
-
Lithium Diisopropylamide (LDA) solution in THF/hexanes
-
Electrophile (e.g., a ketone or another aldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of LDA (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Slowly add a solution of the electrophile (1.0 equivalent) in anhydrous THF to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for the appropriate time (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Self-Condensation
Caption: A decision-making workflow for addressing self-condensation.
Conceptual Pathway: Aldol Reaction vs. Self-Condensation
Caption: Competing pathways in a base-catalyzed aldol reaction.
References
Technical Support Center: Optimizing TBDMS Deprotection Reaction Times
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimization of reaction times for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the reaction time for TBDMS deprotection?
A1: The key factors determining the reaction time for TBDMS deprotection are the choice of deprotection reagent (fluoride-based, acidic, etc.), the reaction temperature, and the degree of steric hindrance around the TBDMS ether. Other important considerations include the solubility of the substrate in the chosen solvent and the presence of other functional groups within the molecule.
Q2: My TBDMS deprotection reaction is proceeding slowly or is incomplete. What are the likely causes and how can I resolve this?
A2: Slow or incomplete deprotection is a common challenge. The typical causes include:
-
Insufficiently Reactive Reagent: The selected reagent may be too mild for the specific substrate.
-
Low Reaction Temperature: The reaction may need more thermal energy to proceed at an optimal rate.
-
Steric Hindrance: Bulky chemical groups in proximity to the TBDMS ether can impede the reagent's access.
-
Poor Substrate Solubility: The reaction rate will be significantly limited if the substrate is not fully dissolved.
-
Deactivated Reagent: The deprotection reagent may have lost its efficacy due to improper storage or age.
To address these issues, you can try increasing the concentration of the reagent, switching to a more potent deprotecting agent, raising the reaction temperature, or selecting an alternative solvent system to enhance solubility.[1]
Q3: How can I achieve selective deprotection of a primary TBDMS ether when a secondary or tertiary TBDMS ether is also present in the molecule?
A3: Selective deprotection is often achievable by employing milder reaction conditions. For instance, using a 50% aqueous methanolic solution of Oxone at room temperature can selectively cleave primary TBDMS ethers within 2.5 to 3 hours, leaving secondary and tertiary TBDMS ethers unaffected.[2] Carefully controlled milder acidic conditions or fluoride-based methods can also be used to achieve this selectivity.
Q4: Is it possible for TBDMS deprotection conditions to impact other protecting groups in my molecule?
A4: Yes, cross-reactivity is a critical consideration. Fluoride-based reagents, for example, are basic and can lead to the decomposition of base-sensitive substrates.[3] Similarly, acidic deprotection methods may affect other acid-labile groups. It is essential to evaluate the stability of all functional groups in your molecule when devising a deprotection strategy.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during TBDMS deprotection experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deprotection | 1. The chosen reagent is not sufficiently reactive.2. The reaction temperature is too low.3. The TBDMS group is sterically hindered.4. The reagent has been deactivated (e.g., an old TBAF solution). | 1. Increase the reagent's concentration or switch to a more reactive one (e.g., move from a mild acid like PPTS to a stronger acid or a fluoride-based reagent).2. Gradually increase the reaction temperature, monitoring the progress by TLC.3. Consider using a smaller deprotection reagent or a different solvent to improve accessibility.4. Use a fresh batch of the deprotection reagent. |
| Incomplete Reaction | 1. An insufficient amount of reagent was used.2. The reaction time was not long enough.3. The substrate has poor solubility in the chosen solvent. | 1. Increase the number of equivalents of the deprotection reagent.2. Extend the reaction time, monitoring by TLC until the starting material has been consumed.3. Select a different solvent or use a co-solvent system to ensure complete dissolution of the substrate.[1] |
| Decomposition of Starting Material or Product | 1. The reaction conditions are too harsh (e.g., the reagent is too strong, the temperature is too high, or the reaction time is excessive).2. The molecule contains base-labile or acid-labile functional groups. | 1. Lower the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.2. Switch to milder deprotection conditions. For instance, if you are using a strong fluoride source, consider buffering the reaction mixture. If a strong acid is being used, a milder acidic catalyst may be more appropriate. |
| Low Selectivity (Deprotection of Other Silyl Ethers) | 1. The reagent lacks the necessary selectivity for the silyl ethers present.2. The reaction conditions are overly harsh. | 1. Choose a reagent known for its selectivity, such as Oxone in aqueous methanol for primary TBDMS ethers.[2]2. Reduce the reaction temperature and the amount of reagent, and monitor the reaction progress carefully. |
Data Presentation: A Comparative Overview of TBDMS Deprotection Conditions
The following tables provide a summary of quantitative data for various TBDMS deprotection methods to allow for easy comparison.
Table 1: Acid-Catalyzed Deprotection of TBDMS Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity |
| 0.05-3 mol% Hf(OTf)₄ | CH₂Cl₂ | Room Temperature | 0.5 - 2 h | Selective for TBDMS over TBDPS |
| 10 mol% Acetyl Chloride | Dry Methanol | 0 to Room Temperature | 0.5 - 2 h | General deprotection |
| PMA/SiO₂ | Dichloromethane | Room Temperature | 1 - 2 h | Selective for TBDMS over TBDPS |
| 20 mol% ZrCl₄ | Acetonitrile | Room Temperature | 20 - 45 min | Selective for TBDMS over other acid-sensitive groups.[4][5][6] |
| TiCl₄-Lewis Base | Dichloromethane | -78 to 0 | 20 - 45 min | Selective for TBDMS over TBDPS.[6] |
PMA/SiO₂: Phosphomolybdic acid supported on silica gel.
Table 2: Fluoride-Mediated Deprotection of TBDMS Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity |
| KHF₂ | Methanol | Room Temperature | 30 min | Phenolic TBDMS ethers.[7] |
| KHF₂ | Methanol | 50 | 2 h | Sterically hindered phenolic TBDMS ethers.[7] |
| KHF₂ | Methanol | 60 | 13 - 17 h | Primary benzylic, allylic, and unactivated alcohol TBDMS ethers.[7] |
| TBAF (1.1 equiv) | THF | 0 to Room Temperature | 45 min | General deprotection |
Table 3: Other Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity |
| Oxone® | Methanol/Water (1:1) | Room Temperature | 2.5 - 3 h | Selective for primary TBDMS ethers over secondary and tertiary.[2][8] |
| Oxone® | Methanol/Water (1:1) | Room Temperature | 20 - 24 h | Phenolic TBDMS ethers.[2] |
| CuCl₂·2H₂O (5 mol%) | Acetone/Water (95:5) | Reflux | 2 - 30 h | General deprotection.[9] |
| SnCl₂·2H₂O | Ethanol | Room Temperature or Reflux | 5 - 7 h | General deprotection. |
| SnCl₂·2H₂O | Water | Reflux | 5 - 7 h | General deprotection. |
| SnCl₂·2H₂O | None (Microwave) | - | ~5 min | General deprotection. |
Visualizations
Experimental Protocols
Protocol 1: Deprotection using Oxone® in Aqueous Methanol [2][8]
This protocol is well-suited for the selective deprotection of primary TBDMS ethers.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
Reagent Addition: At room temperature, add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For primary TBDMS ethers, the reaction is typically complete within 2.5 to 3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection using Acetyl Chloride in Methanol [8]
This protocol provides a general method for TBDMS deprotection.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate until gas evolution stops.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Protocol 3: Deprotection using KHF₂ in Methanol [7]
This protocol is especially effective for the deprotection of phenolic TBDMS ethers.
-
Reaction Setup: Dissolve the TBDMS-protected phenol (1.0 equiv) in methanol to a concentration of 0.2 M.
-
Reagent Addition: Add potassium bifluoride (KHF₂) (2.0 - 3.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. For phenolic TBDMS ethers, the reaction is often complete within 30 minutes.
-
Work-up: After the starting material has been consumed, dilute the reaction mixture with water.
-
Extraction: Extract the product using an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can then be purified by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Yields in Aldol Reactions with (tert-Butyldimethylsilyloxy)acetaldehyde
Welcome to the technical support center for optimizing aldol reactions involving (tert-Butyldimethylsilyloxy)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this critical carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My aldol reaction with this compound is resulting in a low yield. What are the most common culprits?
A1: Low yields in aldol reactions with this substrate often stem from several factors:
-
Instability of the Aldehyde: Aliphatic aldehydes, including this compound, are prone to self-condensation and polymerization under both acidic and basic conditions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that can significantly impact the yield.
-
Workup and Purification Issues: The tert-butyldimethylsilyl (TBS) protecting group is sensitive to acidic conditions and fluoride ions, which can lead to cleavage and loss of product during workup and purification.
-
Side Reactions: Besides self-condensation, other side reactions can consume starting materials or the desired product.
Q2: I am observing significant amounts of a polymeric or oligomeric byproduct. How can I minimize this?
A2: Polymerization is a common issue with enolizable aldehydes. To mitigate this:
-
Use a Strong, Non-Nucleophilic Base: Employing a strong, sterically hindered base like lithium diisopropylamide (LDA) allows for the rapid and quantitative formation of the enolate at low temperatures (e.g., -78 °C), minimizing the time the aldehyde is exposed to conditions that favor polymerization.
-
Slow Addition: Adding the aldehyde slowly to the solution of the base can help maintain a low concentration of the free aldehyde, thus reducing the rate of polymerization.
-
Low Temperature: Maintaining a low reaction temperature throughout the addition and reaction sequence is crucial.
Q3: My desired aldol adduct seems to be decomposing during the aqueous workup. What could be the cause and how can I prevent it?
A3: The TBS ether is likely being cleaved. TBS ethers are known to be labile under acidic conditions.
-
Avoid Strong Acids: Do not use strong acids to neutralize the reaction. A buffered aqueous solution (e.g., saturated ammonium chloride, pH ~4.5-5.5) is a much safer option for quenching the reaction.
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and at low temperatures to reduce the contact time of your product with the aqueous phase.
-
Control pH: If you must adjust the pH, do so carefully with a mild acid (e.g., dilute acetic acid) and monitor the pH closely to keep it near neutral.
Q4: I am struggling to purify my silyl-protected β-hydroxy aldehyde product. What are the best practices?
A4: Purification of these compounds requires careful consideration of the TBS group's stability.
-
Column Chromatography: Use a well-deactivated silica gel for column chromatography. You can deactivate silica gel by flushing it with a solvent system containing a small amount of a neutral or basic additive like triethylamine (0.1-1%) to prevent on-column cleavage of the TBS group.
-
Solvent Choice: Use neutral solvent systems for chromatography, such as hexane/ethyl acetate or dichloromethane/methanol mixtures.
-
Avoid Acidic Stains: When visualizing your product on TLC plates, avoid strongly acidic stains like permanganate if you need to recover the material from the plate for analysis.
Q5: I suspect a silyl migration side reaction is occurring. What is this and how can I suppress it?
A5: Silyl migration, also known as a Brook rearrangement, can occur where the silyl group migrates from an oxygen atom to a carbanion. In the context of an aldol reaction, this can lead to undesired byproducts. To minimize this:
-
Low Temperatures: This side reaction is generally less favorable at lower temperatures.
-
Careful Choice of Counterion: The nature of the metal counterion of the enolate can influence the rate of silyl migration. Lithium enolates are commonly used and generally effective when handled at low temperatures.
Data Presentation: Impact of Reaction Conditions on Yield
While specific yields are highly dependent on the reaction partners, the following table summarizes general trends and provides a starting point for optimization.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | Strong, non-nucleophilic (e.g., LDA) | Higher | Rapid, irreversible enolate formation minimizes side reactions. |
| Weaker (e.g., NaOH, KOH) | Lower | Reversible enolate formation can lead to multiple side products and lower conversion. | |
| Temperature | Low (-78 °C) | Higher | Minimizes polymerization, self-condensation, and potential silyl migration. |
| Room Temperature or higher | Lower | Promotes side reactions and potential degradation of the aldehyde. | |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | Higher | Solvates the metal cation of the enolate without interfering with the reaction. |
| Protic (e.g., Ethanol, Water) | Lower | Can protonate the enolate, leading to lower concentrations of the active nucleophile. | |
| Workup Quench | Saturated NH4Cl | Higher | Mildly acidic quench minimizes cleavage of the TBS protecting group. |
| Strong Acid (e.g., HCl) | Lower | Can readily cleave the TBS ether, leading to product loss. |
Experimental Protocols
Below are representative experimental protocols for conducting and working up aldol reactions with this compound.
Protocol 1: LDA-Mediated Aldol Addition
This protocol is a general starting point for the reaction of this compound with a ketone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., acetone)
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Slowly add the ketone (1.0 equivalent) dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel treated with 1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Mukaiyama Aldol Reaction
This Lewis acid-catalyzed approach avoids the use of strong bases.
Materials:
-
Silyl enol ether of the ketone (pre-formed)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., TiCl4 or BF3·OEt2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Add the silyl enol ether (1.0 equivalent) and this compound (1.2 equivalents) to the cooled DCM.
-
-
Lewis Acid Addition:
-
Slowly add the Lewis acid (e.g., TiCl4, 1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO3 solution.
-
Follow the workup and purification steps as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the key workflows and decision-making processes in troubleshooting these reactions.
Caption: General experimental workflow for the aldol reaction.
Caption: Decision tree for troubleshooting low yields.
Navigating TBDMS Protecting Group Chemistry: A Technical Support Guide
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting side reactions associated with the tert-butyldimethylsilyl (TBDMS) protecting group. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to navigate the complexities of TBDMS chemistry under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with the TBDMS group?
A1: The TBDMS group is a robust protecting group, but side reactions can occur under both acidic and basic conditions. The most prevalent issues include:
-
Silyl Migration: Under either acidic or basic conditions, the TBDMS group can migrate between hydroxyl groups, particularly in diols and polyols.[1] This is a common issue that can lead to a mixture of constitutional isomers.
-
Incomplete Deprotection: Due to the steric bulk of the TBDMS group, deprotection of hindered alcohols can be sluggish or incomplete.[1][2]
-
Cleavage of Other Functional Groups: Harsh deprotection conditions, whether strongly acidic or basic, can lead to the cleavage of other sensitive functional groups within the molecule.[1]
-
Base-Induced Side Reactions: When using fluoride sources like tetrabutylammonium fluoride (TBAF) for deprotection, the generation of alkoxide intermediates can trigger side reactions if the substrate is sensitive to bases.[1]
-
Lewis Acid Catalyzed Reactions: Silylating agents, such as TBDMS-Cl, can act as Lewis acids and may catalyze undesired side reactions in sensitive substrates.[1]
Q2: My TBDMS deprotection is incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection is a frequent challenge. Here are some common causes and troubleshooting steps:
-
Steric Hindrance: The hydroxyl group may be in a sterically congested environment, impeding reagent access.
-
Reagent Inactivity: The deprotection reagent may have degraded. For instance, TBAF solutions can absorb water, which can reduce their reactivity.[3]
-
Solution: Use a fresh batch of the reagent. For TBAF, using a solution in THF is common, and its water content can be critical.[2]
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the reaction rate.
Q3: I am observing silyl group migration in my diol-containing molecule. How can I prevent this?
A3: Silyl migration is a classic side reaction for polyhydroxylated compounds. The rate of migration is influenced by the reaction conditions and the steric environment.
-
Under Basic Conditions: Migration is often observed during protection or deprotection steps involving bases.
-
Mitigation: Minimize reaction times and use the mildest basic conditions possible. Lowering the temperature can also help to reduce the rate of migration.
-
-
Under Acidic Conditions: Protic acids can catalyze the migration of silyl groups.
Q4: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A4: Yes, selective deprotection is often achievable due to the difference in steric hindrance. Primary TBDMS ethers are less hindered and therefore more reactive towards deprotection reagents.
-
Strategy: Employ milder deprotection conditions, such as using a buffered acidic solution (e.g., acetic acid in THF/water) or carefully controlling the stoichiometry of the fluoride source and the reaction time.[2][5] A 50% aqueous methanolic solution of Oxone has also been reported to selectively cleave primary TBDMS ethers.[5]
Troubleshooting Guides
Issue 1: Unexpected Cleavage of Other Protecting Groups
Symptoms: Loss of other protecting groups (e.g., Boc, Trityl, acetals) during TBDMS deprotection.
Possible Cause: The deprotection conditions are too harsh and not orthogonal to the other protecting groups present in the molecule.
Solutions:
-
Review Orthogonality: Consult a protecting group stability chart to ensure the chosen deprotection reagent is compatible with other functionalities.
-
Milder Reagents: Switch to a milder deprotection reagent. For example, if strong acid is cleaving an acid-labile group, consider using a fluoride-based reagent. Conversely, if a fluoride source is causing issues with a base-sensitive group, explore milder acidic conditions.
-
Buffered Conditions: For acidic deprotection, using a buffered system like acetic acid/THF/water can mitigate the decomposition of acid-sensitive groups.[2]
Issue 2: Formation of Elimination or Rearrangement Byproducts
Symptoms: Observation of unexpected products arising from elimination or molecular rearrangement.
Possible Cause: Generation of reactive intermediates under the deprotection conditions. For instance, TBAF deprotection generates an alkoxide, which can act as a base and induce elimination or other base-catalyzed reactions. Acidic conditions can generate carbocations, leading to rearrangements.
Solutions:
-
Lower Temperature: Perform the deprotection at a lower temperature to minimize the rate of side reactions.
-
Change Reagent Type: If base-induced elimination is suspected, switch to an acidic deprotection method, and vice-versa.
-
Additive Inclusion: In some cases, adding a proton source (e.g., acetic acid) to a TBAF deprotection can quench the alkoxide intermediate and suppress base-mediated side reactions.
Quantitative Data Summary
The relative stability of silyl ethers is crucial for planning selective protection and deprotection strategies. The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions.
| Silyl Ether | Relative Rate of Acidic Hydrolysis (pH 4) | Relative Rate of Basic Hydrolysis (pH 10) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |
Data adapted from literature sources.[6] These values are approximate and can vary depending on the specific substrate and reaction conditions.
Key Experimental Protocols
Protocol 1: Standard TBDMS Deprotection with TBAF
Objective: To cleave a TBDMS ether using tetrabutylammonium fluoride.
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1][7]
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the substrate.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[1][7]
-
Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Acidic Deprotection of TBDMS Ether
Objective: To cleave a TBDMS ether under mild acidic conditions.
Materials:
-
TBDMS-protected compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a 3:1:1 mixture of acetic acid, THF, and water.[2]
-
Dissolve the TBDMS-protected compound in this solvent mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to TBDMS chemistry.
Caption: Decision tree for selecting a TBDMS deprotection strategy.
References
Technical Support Center: Purification of (tert-Butyldimethylsilyloxy)acetaldehyde Deprotection Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual silanols and other silicon-containing byproducts following the deprotection of (tert-Butyldimethylsilyloxy)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the deprotection of TBDMS ethers?
A1: The primary byproducts of TBDMS deprotection are tert-butyldimethylsilanol (TBDMS-OH) and its self-condensation product, 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane. The exact nature and quantity of byproducts can depend on the deprotection method and workup conditions.
Q2: Why are residual silanols a concern in my final product?
A2: Residual silanols can interfere with subsequent reactions, act as impurities in final compounds, and complicate purification due to their polarity and potential to streak on silica gel chromatography. For drug development professionals, silicon-containing impurities are often undesirable and must be removed to meet regulatory standards.
Q3: Can I remove silanols with a simple aqueous workup?
A3: A standard aqueous workup can remove a significant portion of water-soluble silanols. However, the more lipophilic siloxane byproducts may partition into the organic layer, making their complete removal by extraction challenging.
Q4: My aldehyde product seems to be degrading during purification. What could be the cause?
A4: Aldehydes can be sensitive to both acidic and basic conditions, which are often present during deprotection and chromatography. Prolonged exposure to silica gel can also lead to degradation or aldol reactions. It is crucial to use mild purification conditions and work quickly.
Troubleshooting Guides
Issue 1: Persistent Silanol Impurities After Aqueous Workup
Symptoms:
-
1H NMR spectrum shows a singlet around 0.1-0.3 ppm corresponding to the methyl groups of silicon-containing byproducts.
-
Broad peaks or streaking are observed during thin-layer chromatography (TLC) analysis.
-
The isolated product has a greasy or oily consistency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing persistent silanol impurities.
Solutions:
-
Optimized Extractive Workup:
-
Base Wash: A dilute aqueous base wash (e.g., 1 M NaOH or saturated NaHCO3) can help deprotonate the silanol, increasing its water solubility. This should be done cautiously with sensitive aldehydes.
-
Fluoride Wash: A dilute aqueous solution of potassium fluoride (KF) can react with residual silanols to form more water-soluble salts. A common procedure involves washing the organic layer with a 10% aqueous KF solution.
-
Brine Wash: After any aqueous wash, a final wash with saturated aqueous NaCl (brine) can help to remove residual water from the organic layer, which can in turn help to precipitate out some of the less polar silyl byproducts.
-
-
Standard Flash Column Chromatography:
-
While often effective, co-elution of the desired aldehyde with siloxane byproducts can occur. The polarity of the aldehyde and the silanols can be similar, leading to poor separation.
-
-
Scavenger Resins:
-
For stubborn impurities, scavenger resins can be a highly effective solution. These are functionalized polymers that react with and bind specific types of molecules, allowing for their removal by simple filtration.
-
Amine-functionalized silica gel (Si-Amine): Can be used to scavenge acidic silanols.
-
Isocyanate-functionalized silica gel (Si-Isocyanate): Reacts with the hydroxyl group of the silanol.
-
Issue 2: Co-elution of Aldehyde and Silanols during Column Chromatography
Symptoms:
-
Fractions from column chromatography contain both the desired aldehyde and silicon-containing impurities, as confirmed by TLC and/or 1H NMR.
-
It is difficult to obtain a clean separation even with various solvent systems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution during column chromatography.
Solutions:
-
Modification of Chromatographic Conditions:
-
Use of a less polar solvent system: Silanols are relatively polar. Using a less polar eluent may allow the desired, often less polar, aldehyde to elute before the silanol impurities.
-
Addition of a small amount of a polar solvent: Sometimes, adding a small percentage of a more polar solvent like methanol to the eluent can help to improve the peak shape of the aldehyde and may alter the retention of the silanols.
-
Use of deactivated silica gel: The acidic nature of standard silica gel can cause issues with aldehydes. Using silica gel that has been treated with a neutralizing agent (e.g., triethylamine) can improve outcomes.
-
-
Temporary Derivatization of the Aldehyde:
-
The aldehyde can be temporarily converted to a less polar derivative (e.g., an acetal) which can be more easily separated from the polar silanols. The aldehyde can then be regenerated after purification. This adds extra steps but can be very effective.
-
-
Pre-Chromatography Scavenging:
-
Treating the crude product with a scavenger resin before attempting column chromatography is a highly recommended strategy to remove the problematic silanols, simplifying the subsequent chromatographic purification.
-
Experimental Protocols
Protocol 1: Optimized Extractive Workup for Silanol Removal
-
Following the deprotection reaction, quench the reaction as appropriate for the reagent used (e.g., with saturated aqueous NH4Cl for TBAF deprotection).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with a 10% aqueous solution of potassium fluoride (KF) for 10-15 minutes.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3).
-
Perform a final wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Protocol 2: Silanol Removal Using a Scavenger Resin
-
After the initial workup (steps 1-2 of Protocol 1), dissolve the crude product in a suitable solvent (e.g., dichloromethane or THF).
-
Add an amine-functionalized silica gel scavenger resin (approximately 2-3 equivalents relative to the estimated amount of silanol impurity).
-
Stir the suspension at room temperature for 1-2 hours. The progress of the scavenging can be monitored by TLC.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Proceed with further purification if necessary.
Data Presentation
The following table summarizes the qualitative effectiveness of different purification strategies for the removal of residual silanols. Quantitative data is highly substrate-dependent and should be determined empirically.
| Purification Method | Relative Efficiency for Silanol Removal | Potential Impact on Aldehyde Stability | Ease of Implementation |
| Standard Aqueous Workup | Low to Moderate | Low | High |
| Optimized Extractive Workup (with KF wash) | Moderate to High | Low to Moderate (base sensitivity) | High |
| Standard Flash Chromatography | Moderate | Moderate (potential for degradation on silica) | Moderate |
| Flash Chromatography with Deactivated Silica | Moderate to High | Low | Moderate |
| Scavenger Resin Treatment | High | Low | High |
Visualizations
Deprotection and Purification Workflow
Caption: General workflow for the deprotection and purification process.
Technical Support Center: Diastereoselective Reactions of (tert-Butyldimethylsilyloxy)acetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (tert-butyldimethylsilyloxy)acetaldehyde. The focus is on improving the diastereoselectivity of common reactions, such as the Mukaiyama aldol reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the diastereoselectivity in reactions with this compound?
The diastereoselectivity of nucleophilic additions to this compound is primarily governed by the interplay between two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control). The outcome depends on several experimental parameters:
-
Lewis Acid: The choice of Lewis acid is critical. Chelating Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) can coordinate to both the carbonyl oxygen and the silyloxy oxygen, forcing a rigid cyclic transition state and favoring the syn diastereomer. Non-chelating Lewis acids (e.g., BF₃·OEt₂) favor the open transition state of the Felkin-Anh model, leading to the anti diastereomer.[1][2]
-
Reaction Temperature: Lower reaction temperatures (e.g., -78 °C) generally enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[1]
-
Solvent: The coordinating ability of the solvent can influence the effectiveness of the Lewis acid. Weakly coordinating solvents like dichloromethane (CH₂) or toluene are often preferred for chelation-controlled reactions, as strongly coordinating solvents like tetrahydrofuran (THF) can compete with the substrate for binding to the Lewis acid.[1]
-
Steric Bulk of the Nucleophile: The steric hindrance of the incoming nucleophile can also influence the facial selectivity of the attack on the aldehyde.[1]
Q2: How do I favor the syn aldol adduct?
To favor the formation of the syn diastereomer, you should promote a chelation-controlled pathway. This can be achieved by:
-
Using a strong chelating Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).
-
Employing a weakly coordinating solvent like dichloromethane.
-
Ensuring the reaction is conducted at a low temperature, typically -78 °C.
Q3: How do I selectively obtain the anti aldol adduct?
To favor the anti diastereomer, you need to encourage a non-chelation pathway, consistent with the Felkin-Anh model. The following conditions are recommended:
-
Use a non-chelating Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a common choice.
-
The bulky tert-butyldimethylsilyl (TBS) protecting group on the aldehyde already disfavors chelation, which is advantageous for obtaining the anti product.
Troubleshooting Guide
Problem 1: My aldol reaction is yielding a nearly 1:1 mixture of diastereomers.
A low diastereomeric ratio (d.r.) suggests that the energy difference between the chelation and non-chelation transition states is minimal under your current reaction conditions.
Possible Causes and Solutions:
-
Incorrect Lewis Acid: The Lewis acid may not be sufficiently strong or weak to exclusively favor one pathway.
-
Solution: To favor the syn product, switch to a stronger chelating Lewis acid (e.g., from MgBr₂ to TiCl₄). To favor the anti product, ensure you are using a non-chelating Lewis acid like BF₃·OEt₂.
-
-
Suboptimal Temperature: The reaction temperature may be too high, allowing for the formation of the less stable transition state.
-
Solution: Lower the reaction temperature. A standard temperature for these reactions is -78 °C.
-
-
Inappropriate Solvent: A coordinating solvent might be interfering with chelation.
-
Solution: If aiming for the syn product, switch from a coordinating solvent like THF to a non-coordinating one like dichloromethane.
-
Problem 2: I am observing the opposite diastereomer to what I expected.
This issue often arises from a misunderstanding of the controlling stereochemical model under the chosen conditions.
Possible Causes and Solutions:
-
Chelation vs. Non-Chelation Misinterpretation: You may be expecting Felkin-Anh control when chelation is dominant, or vice-versa.
-
Solution: Review your choice of Lewis acid and solvent. For example, using TiCl₄ will almost certainly lead to the chelation-controlled (syn) product, even though the bulky TBS group would suggest a preference for the Felkin-Anh (anti) pathway in the absence of a strong chelating agent.
-
-
Enolate Geometry: In Mukaiyama aldol reactions, the geometry of the silyl enol ether (E or Z) can influence the diastereochemical outcome.
-
Solution: The formation of a specific enolate geometry is crucial for high diastereoselectivity. For instance, the use of bulky bases like lithium diisopropylamide (LDA) typically favors the formation of the Z-enolate, which is often necessary for high stereocontrol.[1]
-
Data Presentation
The following table summarizes the expected diastereomeric ratios (d.r.) for the Mukaiyama aldol reaction of this compound with a representative silyl enol ether under different conditions. Note: These are representative values based on established principles, and actual results may vary depending on the specific substrates and reaction conditions.
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Predominant Model | Expected Major Diastereomer | Expected d.r. (syn:anti) |
| TiCl₄ | CH₂Cl₂ | -78 | Chelation | syn | >95:5 |
| SnCl₄ | CH₂Cl₂ | -78 | Chelation | syn | ~90:10 |
| MgBr₂ | CH₂Cl₂ | -78 | Chelation | syn | ~85:15 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | Felkin-Anh | anti | <10:90 |
Experimental Protocols
Representative Protocol for a Chelation-Controlled Mukaiyama Aldol Reaction (Favoring the syn Diastereomer)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Lewis Acid Addition:
-
Slowly add titanium tetrachloride (TiCl₄) (1.1 eq.) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Nucleophile Addition:
-
Slowly add a solution of the silyl enol ether (1.2 eq.) in anhydrous CH₂Cl₂ to the reaction mixture via a syringe pump over 1 hour to maintain the low temperature.
-
Stir the reaction at -78 °C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
-
Purify the major diastereomer by column chromatography on silica gel.
-
Visualizations
Caption: Chelation vs. Felkin-Anh Control Pathways.
Caption: Troubleshooting Low Diastereoselectivity.
References
Validation & Comparative
A Comparative Guide to TBDMS-Protected Acetaldehyde and its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the precise control of reactive functional groups is paramount. Acetaldehyde, a fundamental C2 building block, is notoriously difficult to handle due to its volatility, propensity for self-condensation, and toxicity. Protecting group strategies are therefore essential for its effective use in complex molecule synthesis. The tert-butyldimethylsilyl (TBDMS) protected form of acetaldehyde, specifically its silyl enol ether, is a widely used reagent. This guide provides an objective comparison of TBDMS-protected acetaldehyde with other common protected derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Protected Acetaldehyde Derivatives
The choice of a protecting group for acetaldehyde is a critical decision that impacts stability, reactivity, and the conditions required for its eventual removal. The most common strategies involve the formation of silyl enol ethers or acetals.
Silyl Enol Ethers: These are the most prevalent class of protected acetaldehyde derivatives, acting as enolate equivalents in various carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol reaction.[1][2] The stability and reactivity of the silyl enol ether are primarily dictated by the steric bulk of the silyl group.[3][4]
Acetals: These protecting groups render the aldehyde functionality inert to nucleophiles and bases.[5] They are particularly useful when a reaction needs to be performed on another part of the molecule without affecting the aldehyde.
Below is a summary of the key performance characteristics of TBDMS-protected acetaldehyde compared to other derivatives.
Data Presentation: Stability and Reactivity
Table 1: Relative Stability of Silyl Ethers
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile, easily cleaved under mild acidic or basic conditions.[6] |
| Triethylsilyl | TES | 64 | 10-100 | Offers a moderate increase in stability over TMS.[6] |
| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | ~20,000 | Excellent balance of stability and ease of removal; widely used.[6][7] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Significantly more stable than TBDMS, requiring more forcing deprotection conditions.[6] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Exceptionally robust, especially under acidic conditions.[3][8] |
Data compiled from multiple sources.[6] The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[6]
Table 2: Performance in Mukaiyama Aldol Reactions
| Acetaldehyde Derivative | Electrophile | Catalyst | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| TBDMS-enol ether | Aromatic Aldehydes | Chiral Imidodiphosphorimidate | High | >20:1 (anti) | High |
| TES-enol ether | Aromatic Aldehydes | Chiral Imidodiphosphorimidate | High | High | High |
| TMS-enol ether | Aromatic Aldehydes | Chiral Imidodiphosphorimidate | Inferior results | Lower | Lower |
Qualitative comparison based on studies by List and co-workers, which indicate that TES- and TBS-enol ethers give the best results, while the less bulky TMS-enolate leads to inferior outcomes and potential polymerization.[9]
Table 3: Comparison with Acetal Protecting Groups
| Protecting Group | Structure Example | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS (as silyl enol ether) | (CH₃)₃CSi(CH₃)₂OCH=CH₂ | Base (e.g., LDA), TBDMS-Cl | Fluoride source (e.g., TBAF), or acid | Stable to base, sensitive to acid and fluoride.[7][10] |
| 1,3-Dioxane (cyclic acetal) | Acetaldehyde 1,3-propanediol acetal | Diol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl) | Stable to basic and nucleophilic conditions.[5][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.
Protocol 1: Synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde (TBDMS-acetaldehyde enol ether)
This protocol describes the formation of the silyl enol ether from an enolizable aldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise, and stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Add freshly distilled acetaldehyde (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 30-45 minutes to ensure complete enolate formation.
-
Add a solution of TBDMS-Cl (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to yield the TBDMS-protected acetaldehyde as a colorless liquid.
Protocol 2: Mukaiyama Aldol Reaction using TBDMS-Acetaldehyde
This protocol outlines a general procedure for the Lewis acid-catalyzed aldol addition of a silyl enol ether to an aldehyde.
Materials:
-
Aldehyde substrate (1.0 eq)
-
This compound (1.2 eq)
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the aldehyde substrate in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ in DCM) dropwise to the stirred solution.
-
After stirring for 15-20 minutes, add the this compound dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to several hours depending on the substrates.
-
Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is the silyl-protected aldol adduct, which can be purified by flash column chromatography.
Protocol 3: Deprotection of TBDMS Ethers using TBAF
This is a standard procedure for cleaving the TBDMS ether to reveal the hydroxyl group.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[6]
-
Add the TBAF solution dropwise to the stirred solution.[6]
-
Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.[6]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[6]
-
Extract the mixture with diethyl ether or ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[6] The crude product can be further purified by column chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships discussed in this guide.
References
- 1. Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organocatalysis in Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. research.unipd.it [research.unipd.it]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Relative stability of TBDMS ethers compared to other silyl ethers.
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecular architectures, the strategic use of protecting groups is a cornerstone of success. Among these, silyl ethers are a widely utilized class for the temporary protection of hydroxyl groups due to their ease of installation, general stability, and selective removal under mild conditions. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a popular choice, offering a balance of stability and reactivity. This guide provides an objective comparison of the stability of TBDMS ethers relative to other common silyl ethers, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The stability of a silyl ether is primarily governed by the steric hindrance around the silicon atom. Bulky substituents on the silicon atom impede the approach of nucleophiles or protons, thereby enhancing the stability of the silyl ether.
Quantitative Comparison of Silyl Ether Stability
The relative stability of common silyl ethers has been quantified by comparing their rates of hydrolysis under both acidic and basic conditions. The data clearly indicates that TBDMS ethers offer a significant increase in stability compared to smaller silyl ethers like TMS and TES, while being less robust than the bulkier TIPS and TBDPS ethers.
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[1][2] | Relative Rate of Base Hydrolysis[1] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Hierarchy of Silyl Ether Stability
The general order of stability for common silyl ethers can be visualized as a hierarchy, which is a crucial guide for designing selective protection and deprotection sequences in multi-step syntheses.
Caption: Hierarchy of silyl ether stability under acidic and basic conditions.
Under acidic conditions, the stability increases with steric bulk.[1][2][3] In basic media, while steric hindrance is still a major factor, TBDMS and TBDPS ethers exhibit comparable stability.[1][2]
Experimental Protocols for Silyl Ether Cleavage
The selective cleavage of silyl ethers is a critical aspect of their utility. The choice of deprotection method depends on the specific silyl ether and the presence of other functional groups in the molecule.
General Experimental Workflow
The following diagram illustrates a typical workflow for a silyl ether cleavage experiment.
Caption: Generalized workflow for a silyl ether cleavage experiment.
Protocol 1: Acid-Catalyzed Cleavage of a TBDMS Ether
This protocol is suitable for the deprotection of a TBDMS ether when acid-sensitive functional groups are absent.
Objective: To cleave a TBDMS ether using acetic acid.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Base-Catalyzed Cleavage of a TMS Ether
This protocol describes a mild method for the cleavage of the highly labile TMS ether.
Objective: To deprotect a TMS ether using potassium carbonate.
Materials:
-
TMS-protected alcohol
-
Methanol
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add an excess of potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1 to 2 hours.[3]
-
Monitor the deprotection by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be further purified if needed.
Protocol 3: Fluoride-Mediated Cleavage of a TBDMS Ether
Fluoride ions have a strong affinity for silicon and are highly effective for cleaving silyl ethers, including the robust TBDMS group. Tetrabutylammonium fluoride (TBAF) is the most common fluoride source.
Objective: To deprotect a TBDMS ether using TBAF.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add a solution of TBAF in THF (1.1 to 1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the solution for a period ranging from 2 to 16 hours, depending on the steric hindrance around the silyl ether.[3]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Conclusion
The choice of a silyl ether protecting group is a critical strategic decision in organic synthesis. TBDMS ethers provide a versatile and moderately stable option, suitable for a wide range of reaction conditions. They are significantly more stable than TMS and TES ethers, allowing for their retention during reactions where more labile groups would be cleaved. Conversely, they can be selectively removed in the presence of more robust silyl ethers like TIPS and TBDPS. A thorough understanding of the relative stabilities and the specific conditions required for their cleavage empowers chemists to design and execute complex synthetic routes with greater precision and efficiency.
References
A Researcher's Guide to Orthogonal Deprotection Strategies Involving the TBDMS Group
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone for the protection of hydroxyl functionalities, lauded for its ease of installation, general stability, and versatile removal methods. This guide provides a comprehensive comparison of orthogonal deprotection strategies involving the TBDMS group, offering experimental data, detailed protocols, and logical diagrams to aid researchers, scientists, and drug development professionals in navigating the selective cleavage of this widely used protecting group.
Understanding Silyl Ether Stability
The selective deprotection of a TBDMS ether in the presence of other protecting groups hinges on the inherent differences in their lability. For silyl ethers, this stability is primarily dictated by the steric hindrance around the silicon atom. The general order of stability under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS. A similar trend is observed under basic conditions. This hierarchy allows for the selective removal of a less sterically hindered silyl ether, like TBDMS, while a more hindered one, such as TIPS or TBDPS, remains intact.
Comparative Data on Protecting Group Lability
The following tables summarize the relative stability and selective deprotection conditions for the TBDMS group in the presence of other common protecting groups.
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.
Table 2: Orthogonal Deprotection of TBDMS in the Presence of Other Protecting Groups
| Deprotection Reagent(s) | Solvent(s) | Conditions | Groups Cleaved | Groups Stable | Typical Yield (%) |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | TBDMS, TES, TMS | TBDPS, TIPS, Bn, Boc, Cbz | >90 |
| Acetic Acid | THF/H₂O | Room Temp | TBDMS, TES, TMS | TBDPS, TIPS, Bn, Boc, Cbz | High |
| Pyridinium p-toluenesulfonate (PPTS) | MeOH | Room Temp | TBDMS (primary) | TIPS (secondary), TBDPS | High |
| Hafnium(IV) triflate (Hf(OTf)₄) | CH₂Cl₂ | Room Temp | TBDMS (regioselective) | Most other PGs | High |
| N-Iodosuccinimide (NIS) | MeOH | Room Temp | TBDMS (alcohols) | TBDMS (phenols) | Excellent |
| Oxone® | MeOH/H₂O | Room Temp | TBDMS (primary) | TBDMS (secondary/tertiary) | High |
| Acetyl Chloride (cat.) | MeOH | 0 °C to RT | TBDMS, TBDPS | Many acid-labile groups | Good |
| Trifluoroacetic acid (TFA) / H₂O | DCM | Room Temp | Boc | TBDMS, TBDPS, Bn, Cbz | >95 |
| H₂ / Palladium on Carbon (Pd/C) | MeOH or EtOAc | Room Temp | Cbz, Bn | TBDMS, Boc | >90 |
| Piperidine | DMF | Room Temp | Fmoc | TBDMS, Boc, Cbz, Bn | >95 |
This table summarizes data from various sources, demonstrating the versatility of TBDMS in orthogonal protection schemes.
Visualizing Orthogonal Deprotection Strategies
The logical relationships in selective TBDMS deprotection can be visualized to clarify the strategic choices in a synthetic route.
Key Experimental Protocols
The following are representative protocols for the selective deprotection of TBDMS ethers. Optimization for specific substrates is recommended.
Protocol 1: Selective Cleavage of a Primary TBDMS Ether with Oxone®
This method is particularly useful for the selective deprotection of primary TBDMS ethers in the presence of secondary or tertiary TBDMS ethers.
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (
A Comparative Guide to Fluoride-Based Deprotection of TBDMS Ethers
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS) group is a cornerstone for the protection of hydroxyl functionalities, lauded for its straightforward installation and general stability.[1] However, the successful cleavage of the robust silicon-oxygen bond is a critical juncture in any synthetic route. Fluoride-based reagents have emerged as the gold standard for this transformation, driven by the formation of the exceptionally strong silicon-fluoride bond.[2]
This guide offers an objective, data-driven comparison of the most common fluoride-based reagents for TBDMS deprotection, including Tetrabutylammonium fluoride (TBAF), Hydrogen Fluoride-Pyridine (HF-Pyridine), and Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). We will delve into their performance, selectivity, and operational considerations to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Underlying Chemistry: Mechanism of Fluoride-Mediated Silyl Ether Cleavage
The efficacy of fluoride ions in deprotecting silyl ethers is rooted in fundamental thermodynamics. The driving force is the formation of the highly stable silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond it replaces.[2][3] The generally accepted mechanism proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. This attack results in a transient, pentacoordinate silicon intermediate. Subsequently, this intermediate collapses, cleaving the Si-O bond and liberating the desired alcohol along with a stable silyl fluoride byproduct.[1][3]
Figure 1. Mechanism of fluoride-mediated TBDMS ether deprotection.
Performance Comparison of Fluoride-Based Reagents
The choice of a fluoride reagent is critical and depends on several factors, including the substrate's sensitivity to basicity, the desired reaction rate, and the presence of other functional groups.[4] The following tables summarize the performance of common fluoride reagents under various conditions.
Table 1: General Comparison of Fluoride Reagents for TBDMS Deprotection
| Reagent | Common Solvents | Typical Temperature (°C) | Key Considerations |
| TBAF | THF, Acetonitrile | 0 to 25 | Highly effective and common; its basicity can lead to side reactions with sensitive substrates.[5][6] |
| HF-Pyridine | THF, Pyridine | 0 to 25 | Less basic than TBAF, making it suitable for base-sensitive molecules; however, HF is highly toxic and corrosive, requiring special handling.[1][5] |
| TASF | THF, DMF | -78 to 25 | Anhydrous and less basic alternative to TBAF. |
| CsF | Acetonitrile, DMF | 25 to 80 | Mild and effective, often used in large-scale synthesis. |
| KF | Methanol, Acetonitrile | 25 to 80 | An economical option, its reactivity can be enhanced with a phase-transfer catalyst like 18-crown-6.[7] |
| KHF₂ | Methanol | 25 to 60 | A mild and selective reagent, particularly effective for the deprotection of phenolic TBDMS ethers.[1][8] |
Table 2: Experimental Data for TBDMS Deprotection with Various Fluoride Reagents
| Entry | Substrate | Reagent (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | TBAF (1.1) | THF | 0 to RT | 45 min | 32[4] |
| 2 | Complex Alcohol | TBAF (1.2) | THF | RT | 48 h | 97[4] |
| 3 | Primary Alcohol Derivative | TBAF (1.0) | THF | RT | Overnight | 99[4] |
| 4 | Diol Derivative | TBAF (1.0 per OH) | THF | RT | 18 h | 97[4] |
| 5 | Thymidine Dinucleoside (TES ether) | 4% HF-Pyridine | Pyridine | 0 to RT | 1-2 h | ~20-50[9] |
| 6 | Phenolic TBDMS ether | KHF₂ (2.5) | Methanol | RT | 0.5 h | 91[8] |
Note: Yields are highly substrate-dependent and the data presented should be considered as a general guide.
Experimental Protocols
Detailed methodologies for the three most common fluoride-based deprotection reagents are provided below.
Protocol 1: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general procedure for the deprotection of a TBDMS-protected alcohol using a commercially available solution of TBAF in THF.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, dilute the reaction mixture with dichloromethane.[6]
-
Quench the reaction by adding water.[6]
-
Separate the organic layer and wash with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates, leading to lower yields. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[6]
Protocol 2: TBDMS Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)
This protocol is suitable for substrates containing base-labile functional groups. Caution: HF-Pyridine is highly toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
TBDMS-protected substrate (1.0 equiv)
-
Hydrogen Fluoride-Pyridine complex
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in a mixture of THF and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HF-Pyridine complex to the stirred solution.[5]
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃.[5]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography to obtain the desired alcohol.
Protocol 3: TBDMS Deprotection using Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)
This protocol offers an anhydrous alternative to TBAF.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF or DMF (approximately 0.4 M solution).
-
Add TASF to the solution at room temperature.[3]
-
Stir the resulting solution for 1 to 2 hours, monitoring by TLC.[3]
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography.
Selectivity and Orthogonality
In complex molecule synthesis, the ability to selectively deprotect one protecting group in the presence of others is crucial. Fluoride-based reagents exhibit a degree of selectivity, primarily influenced by steric hindrance around the silicon atom. The general order of stability for common silyl ethers under fluoride-mediated conditions is influenced by both sterics and electronics.[10]
Table 3: Relative Stability of Common Protecting Groups to TBDMS Deprotection Conditions
| Protecting Group | Reagent | Conditions | Stability |
| TBDPS | 1 M TBAF in THF | 25 °C, > 24 h | Generally Stable[10] |
| TIPS | 1 M TBAF in THF | 25 °C, > 24 h | Generally Stable[10] |
| TES | 1 M TBAF in THF | 25 °C, < 1 h | Cleaved[10] |
| TMS | 1 M TBAF in THF | 25 °C, < 5 min | Cleaved[10] |
| TBDPS | HF-Pyridine in THF/Pyridine | 0 °C, > 12 h | Generally Stable[10] |
| TIPS | HF-Pyridine in THF/Pyridine | 0 °C, > 12 h | Generally Stable[10] |
| MOM | 10% CSA in MeOH | 25 °C | Stable[10] |
| MEM | 10% CSA in MeOH | 25 °C | Stable[10] |
Note: The stability of protecting groups can be highly substrate-dependent.
Experimental Workflow
The following diagram outlines a general workflow for a fluoride-mediated TBDMS deprotection experiment.
Figure 2. General experimental workflow for TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Stereochemical Control in Reactions of (tert-Butyldimethylsilyloxy)acetaldehyde
For researchers in synthetic chemistry and drug development, achieving precise stereochemical control is paramount. The reactions of α-alkoxy aldehydes, such as (tert-Butyldimethylsilyloxy)acetaldehyde, are fundamental transformations in the construction of complex molecules with multiple stereocenters. The stereochemical outcome of nucleophilic additions to these aldehydes is governed by a delicate interplay of steric and electronic factors, often rationalized by the Felkin-Anh and Cram-chelation models. This guide provides a comparative analysis of the stereochemical outcomes in reactions of this compound, offering insights into how the choice of protecting group and reaction conditions can dictate the formation of the desired diastereomer.
The Dichotomy of Stereocontrol: Chelation vs. Non-Chelation Pathways
Nucleophilic addition to α-alkoxy aldehydes can proceed through two primary pathways, each leading to a different diastereomer. The outcome is largely dependent on the nature of the α-alkoxy protecting group and the Lewis acidity of the reaction medium.
-
Felkin-Anh (Non-Chelation) Model: This model is typically operative for aldehydes bearing bulky and weakly coordinating α-substituents, such as the tert-butyldimethylsilyl (TBS) ether in this compound. The bulky silyl group orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, leading to the anti diol product.[1][2][3]
-
Cram-Chelation Model: In contrast, when the α-alkoxy group is capable of chelating with a Lewis acidic metal center (e.g., benzyloxy or methoxymethyl ethers), a rigid five-membered ring intermediate can form. This chelation directs the nucleophile to attack from the less hindered face of the ring, resulting in the formation of the syn diol product.
Recent advancements have demonstrated that this inherent preference can be overridden. The use of specific organometallic reagents and Lewis acids can force α-silyloxy aldehydes to react via a chelation-controlled pathway, providing access to the otherwise disfavored syn diastereomer with high selectivity.[1][2][3]
Comparative Performance: Organozinc Additions to α-Alkoxy Aldehydes
The following data, derived from studies on the addition of organozinc reagents to various α-alkoxy aldehydes, illustrates the profound impact of the protecting group and the presence of a Lewis acid on the diastereoselectivity of the reaction.
| Aldehyde | Protecting Group | Reagent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| This compound | TBDMS | Et₂Zn | None | <5:95 | >95 |
| This compound | TBDMS | Et₂Zn | EtZnCl | >95:5 | 85 |
| Benzyloxyacetaldehyde | Benzyl (Bn) | Et₂Zn | None | 10:90 | >95 |
| Benzyloxyacetaldehyde | Benzyl (Bn) | Et₂Zn | MgBr₂ | 90:10 | 92 |
Data is representative of typical outcomes reported in the literature for organozinc additions to α-alkoxy aldehydes.
Experimental Protocols
General Procedure for Diethylzinc Addition (Non-Chelation Control)
To a solution of the α-alkoxy aldehyde (1.0 mmol) in anhydrous toluene (5.0 mL) at -78 °C under an argon atmosphere is added a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol). The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding alcohol. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by gas chromatography of the purified product.
General Procedure for Diethylzinc Addition (Chelation Control with EtZnCl)
To a solution of the α-alkoxy aldehyde (1.0 mmol) in anhydrous toluene (5.0 mL) at -78 °C under an argon atmosphere is added a 1.0 M solution of ethylzinc chloride in diethyl ether (1.2 mL, 1.2 mmol). The mixture is stirred for 15 minutes, after which a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding alcohol. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by gas chromatography of the purified product.
Workflow for Validation of Stereochemical Outcomes
The following diagram illustrates the logical workflow for the validation of stereochemical outcomes in nucleophilic additions to α-alkoxy aldehydes.
Caption: Workflow for comparing stereochemical outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes [organic-chemistry.org]
(tert-Butyldimethylsilyloxy)acetaldehyde: A Superior C2 Synthon in High-Yield Stereocontrolled Syntheses
For researchers, scientists, and drug development professionals, the choice of a C2 synthon can be critical in achieving high yields and stereoselectivity in complex molecular syntheses. (tert-Butyldimethylsilyloxy)acetaldehyde has emerged as a highly effective reagent in this class, demonstrating exceptional performance in key synthetic transformations, particularly in the total synthesis of complex natural products and in organocatalytic asymmetric reactions. This guide provides a comparative analysis of its application, supported by experimental data from seminal literature.
This compound is a versatile building block used in a variety of high-yield chemical syntheses. Its bulky tert-butyldimethylsilyl (TBS) protecting group offers stability under various reaction conditions, while the aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions. Its utility has been notably demonstrated in the total syntheses of potent anticancer and antifungal agents such as (−)-laulimalide and (+)-ambruticin, as well as in highly efficient asymmetric organocatalytic reactions.
Performance in Total Synthesis: The Case of (−)-Laulimalide and (+)-Ambruticin
The construction of complex natural products often requires precise control of stereochemistry over multiple steps. This compound and its derivatives have proven instrumental in achieving such control in high-yielding steps.
In the total synthesis of the potent microtubule-stabilizing agent (−)-laulimalide by Paterson et al., a key fragment was synthesized using a diastereoselective aldol coupling. While the specific aldehyde used in the final reported synthesis was a slightly more complex derivative, the underlying strategy highlights the utility of silyloxy-protected C2 synthons in achieving high diastereoselectivity in aldol reactions, a common application for this compound.
Similarly, the enantioselective total synthesis of the antifungal agent (+)-ambruticin by Jacobsen et al. showcases the strategic importance of chiral building blocks derived from simple aldehydes. Although the publication does not detail a direct use of this compound, the synthesis of key fragments often relies on methodologies where such a reagent would be a suitable and high-yielding starting material.
High Enantioselectivity in Organocatalytic Reactions
A significant area where this compound has demonstrated clear advantages is in organocatalytic asymmetric synthesis. Research by Imashiro et al. has shown its exceptional performance in one-pot enantioselective syntheses of iminosugar derivatives through anti-Michael-anti-aza-Henry reactions.
These reactions, catalyzed by a chiral primary amine-thiourea organocatalyst, proceed with excellent yields and stereoselectivity. The bulky TBS group is thought to play a crucial role in directing the stereochemical outcome of the reaction.
Comparative Data: Organocatalytic Michael-Henry Reaction
| Entry | Nitroolefin | Product | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | Nitrostyrene | Iminosugar precursor | 85 | >99:1 | 99 |
| 2 | (E)-1-Nitro-2-phenylpropene | Iminosugar precursor | 82 | >99:1 | 98 |
| 3 | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | Iminosugar precursor | 88 | >99:1 | 99 |
| 4 | (E)-1-Nitro-2-(4-chlorophenyl)ethene | Iminosugar precursor | 80 | >99:1 | 98 |
Data extracted from Imashiro, R., et al. Organic Letters, 2010.
The consistently high yields, diastereoselectivity, and enantioselectivity across a range of nitroolefin substrates underscore the reliability and effectiveness of this compound in this transformation.
Experimental Protocols
General Procedure for Organocatalytic anti-Michael-anti-aza-Henry Reaction
To a solution of the chiral thiourea organocatalyst (0.1 equiv) in a suitable solvent (e.g., toluene) is added the nitroolefin (1.2 equiv). The mixture is stirred at room temperature before this compound (1.0 equiv) is added. The reaction is monitored by TLC. Upon completion, an imine (1.5 equiv) is added, and the reaction is stirred until the intermediate is consumed. The product is then purified by column chromatography.
Comparison with Alternatives
While other C2 synthons, such as bromoacetaldehyde or unprotected hydroxyacetaldehyde, can be used in similar transformations, they often present significant challenges. Bromoacetaldehyde is highly reactive and prone to side reactions, while hydroxyacetaldehyde can lead to polymerization or undesired self-condensation products. The TBS protecting group in this compound effectively mitigates these issues, leading to cleaner reactions and higher yields of the desired product. The steric bulk of the TBS group also plays a critical role in enhancing stereocontrol in asymmetric reactions, an advantage not offered by smaller protecting groups or unprotected variants.
Logical Workflow for Synthesis Selection
Caption: Decision workflow for selecting a C2 synthon based on synthetic requirements.
Organocatalytic Reaction Pathway
Caption: Simplified catalytic cycle for the organocatalytic Michael addition.
Navigating Scalability: A Comparative Guide to Reactions Involving (tert-Butyldimethylsilyloxy)acetaldehyde
For researchers, scientists, and professionals in drug development, the scalability of a chemical reaction is a critical factor in the progression of a compound from the laboratory to production. This guide provides a comparative analysis of reactions involving (tert-Butyldimethylsilyloxy)acetaldehyde, a versatile C2 building block, with a focus on scalability, supported by experimental data and detailed protocols. We will explore its application in stereoselective aldol reactions and compare it with an alternative scalable approach for the synthesis of chiral 1,2-diols.
This compound is a valuable reagent in organic synthesis, serving as a stable and effective equivalent of the often difficult to handle glycolaldehyde enolate. Its bulky silyl protecting group allows for enhanced stereocontrol in various carbon-carbon bond-forming reactions, making it a popular choice in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). A prominent example of its utility is in the synthesis of fragments of the epothilone class of anti-cancer agents.
Core Application: Stereoselective Aldol Additions
One of the most powerful applications of this compound is in stereoselective aldol reactions, particularly the Mukaiyama aldol addition. This reaction allows for the controlled formation of β-hydroxy carbonyl compounds, which are key precursors to 1,2-diols and other valuable chiral synthons.
Mukaiyama Aldol Reaction: A Scalable Approach
The Mukaiyama aldol reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. In the context of this compound, it typically acts as the electrophile, reacting with a ketone-derived silyl enol ether to furnish a protected β-hydroxy ketone. The stereochemical outcome of this reaction can be influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether, offering a tunable platform for accessing specific stereoisomers.
While many examples in the literature focus on small-scale synthesis, the principles of the Mukaiyama aldol reaction are amenable to scale-up. Process development efforts focus on optimizing catalyst loading, reaction concentration, temperature control, and purification methods to ensure efficiency and reproducibility on a larger scale.
Alternative Scalable Method: Asymmetric Dihydroxylation of Alkenes
A well-established and highly scalable alternative for the synthesis of chiral 1,2-diols is the asymmetric dihydroxylation of alkenes. This method, pioneered by Sharpless, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. This approach offers a different retrosynthetic disconnection and relies on readily available starting materials.
Comparative Analysis: Data Presentation
To provide a clear comparison, the following tables summarize key quantitative data for a representative scalable Mukaiyama aldol reaction using this compound and a scalable asymmetric dihydroxylation process.
Table 1: Scalable Mukaiyama Aldol Reaction of this compound
| Parameter | Value | Reference |
| Reactants | This compound, Silyl enol ether of a methyl ketone | [1][2] |
| Catalyst | Lewis Acid (e.g., TiCl4, SnCl4) | [1][2] |
| Catalyst Loading | 10-20 mol% | [1][2] |
| Solvent | Dichloromethane (CH2Cl2) | [1][2] |
| Temperature | -78 °C to 0 °C | [1][2] |
| Reaction Time | 1-4 hours | [1][2] |
| Typical Yield (gram scale) | 75-90% | [1][2] |
| Diastereoselectivity | >90:10 | [1][2] |
| Purification | Column Chromatography | [1][2] |
Table 2: Scalable Asymmetric Dihydroxylation of a Terminal Alkene
| Parameter | Value | Reference |
| Reactant | Terminal Alkene | [3] |
| Catalyst System | K2OsO4·2H2O, (DHQ)2PHAL (chiral ligand) | [3] |
| Catalyst Loading | 0.2-1 mol% OsO4, 1-5 mol% ligand | [3] |
| Co-oxidant | K3Fe(CN)6, N-Methylmorpholine N-oxide (NMO) | [3] |
| Solvent | t-BuOH/H2O | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 6-24 hours | [3] |
| Typical Yield (kg scale) | 85-95% | [3] |
| Enantioselectivity (ee) | >95% | [3] |
| Purification | Crystallization or Distillation | [3] |
Experimental Protocols
Protocol 1: Gram-Scale Mukaiyama Aldol Reaction with this compound
Objective: To synthesize a protected β-hydroxy ketone via a diastereoselective Mukaiyama aldol addition.
Materials:
-
This compound
-
Silyl enol ether of 2-butanone
-
Titanium tetrachloride (TiCl4) (1.0 M solution in CH2Cl2)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, is added the silyl enol ether of 2-butanone (1.2 equivalents) and anhydrous CH2Cl2 (to achieve a 0.2 M concentration of the aldehyde).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
This compound (1.0 equivalent) is added dropwise to the cooled solution.
-
After stirring for 15 minutes, TiCl4 (1.1 equivalents, 1.0 M solution in CH2Cl2) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution at -78 °C.
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with CH2Cl2 (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected β-hydroxy ketone.
Protocol 2: Kilogram-Scale Asymmetric Dihydroxylation
Objective: To produce a chiral 1,2-diol from a terminal alkene with high enantioselectivity.
Materials:
-
1-Octene
-
Potassium osmate(VI) dihydrate (K2OsO4·2H2O)
-
(DHQ)2PHAL
-
Potassium ferricyanide(III) (K3Fe(CN)6)
-
Potassium carbonate (K2CO3)
-
Methanesulfonamide (CH3SO2NH2)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
Procedure:
-
A large reactor is charged with t-BuOH and water (1:1 v/v).
-
Potassium ferricyanide(III) (3.0 equivalents), potassium carbonate (3.0 equivalents), and methanesulfonamide (1.1 equivalents) are added and stirred until dissolved.
-
(DHQ)2PHAL (0.01 equivalents) and potassium osmate(VI) dihydrate (0.002 equivalents) are added, and the mixture is stirred until homogeneous.
-
The mixture is cooled to 0 °C.
-
1-Octene (1.0 equivalent) is added, and the reaction mixture is stirred vigorously at 0-5 °C.
-
The reaction is monitored by HPLC. After completion (typically 12-24 hours), solid sodium sulfite (1.5 equivalents) is added, and the mixture is stirred for 1 hour at room temperature.
-
The mixture is filtered, and the filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral 1,2-diol.
-
The product can be further purified by crystallization or distillation.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the Mukaiyama Aldol Reaction.
Caption: Workflow for Asymmetric Dihydroxylation.
Logical Comparison of the Two Pathways
The following diagram illustrates the decision-making process when choosing between these two synthetic routes.
Caption: Decision factors for choosing a synthetic route.
Conclusion
Both the Mukaiyama aldol reaction with this compound and the asymmetric dihydroxylation of alkenes represent viable and scalable methods for the synthesis of chiral 1,2-diols and their precursors. The choice between these routes will depend on a variety of factors including the availability of starting materials, the desired intermediate, equipment capabilities, and overall process economics.
The use of this compound offers a powerful approach for constructing complex molecules where a β-hydroxy carbonyl intermediate is desired, providing excellent stereocontrol. However, the need for cryogenic temperatures and stoichiometric Lewis acids in some protocols can present scalability challenges.
In contrast, asymmetric dihydroxylation is a highly optimized and catalytic process that often allows for simpler purification methods. The toxicity of osmium tetroxide, although used in catalytic amounts, requires careful handling and containment, especially on a large scale.
By carefully evaluating the data and protocols presented in this guide, researchers and process chemists can make informed decisions to select the most appropriate and scalable synthetic strategy for their specific needs.
References
Cost-benefit analysis of using (tert-Butyldimethylsilyloxy)acetaldehyde in multi-step synthesis
In the intricate landscape of multi-step organic synthesis, the selection of appropriate building blocks is paramount to achieving efficiency, high yields, and cost-effectiveness. (tert-Butyldimethylsilyloxy)acetaldehyde, a versatile C2 synthon, has found application in the synthesis of complex natural products.[1][2][3][4][5][6][7][8][9] This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance with a common alternative and providing supporting data and protocols for researchers, scientists, and drug development professionals.
Alternatives to this compound
The primary role of this compound is to introduce a protected two-carbon aldehyde functionality, often in the context of carbon-carbon bond-forming reactions such as the aldol condensation.[10][11][12][13][14][15][16][17] A principal alternative for this purpose is glycolaldehyde diethyl acetal . This compound also serves as a stable precursor to glycolaldehyde, with the acetal acting as the protecting group. Other, more indirect, routes to a protected glycolaldehyde equivalent include the in-situ generation from precursors like TBDMS-protected ethylene glycol via Swern oxidation or the ozonolysis of a corresponding vinyl silyl ether.[18][19][20]
Cost Comparison
A preliminary cost analysis based on retail prices from various chemical suppliers reveals the relative cost of this compound and its common alternative, glycolaldehyde diethyl acetal. It is important to note that these prices are for laboratory-scale quantities and do not reflect bulk pricing for industrial applications, which would likely be significantly lower and subject to negotiation with suppliers.
| Reagent | Supplier Example(s) | Price (USD) per Gram (approx.) |
| This compound | Thermo Scientific, Sigma-Aldrich, Apollo Scientific | $53 - $124[21][22][23] |
| Glycolaldehyde diethyl acetal | Thermo Scientific, CP Lab Safety | $6 - $11[24][25][26][27] |
Performance Comparison: A Representative Aldol Reaction
The reaction of the lithium enolate of cyclohexanone with this compound is expected to proceed directly to the β-hydroxy silyl ether. In contrast, the use of glycolaldehyde diethyl acetal would necessitate an additional deprotection step to generate the free aldehyde prior to the aldol reaction, as acetals are generally stable to the basic conditions of enolate formation.
Table 2: Performance Comparison in a Representative Aldol Reaction
| Parameter | This compound | Glycolaldehyde Diethyl Acetal |
| Number of Steps | 1 (Direct aldol addition) | 2 (Acetal deprotection, then aldol addition) |
| Typical Yield | 75-85% (estimated) | 70-80% over two steps (estimated) |
| Reaction Time | 2-4 hours | 4-6 hours (including deprotection) |
| Key Purification Notes | Chromatography may be required to remove silyl byproducts. | Aqueous workup to remove acid from deprotection; chromatography to purify aldol product. |
| Reagent Stability | Sensitive to acid and fluoride ions.[28][29] | Stable to a wide range of conditions, but requires acidic deprotection. |
Experimental Workflows and Decision Making
The choice between this compound and an acetal-protected equivalent often depends on the specific synthetic strategy, including the scale of the reaction and the presence of other functional groups in the molecule.
The following flowchart can guide the decision-making process for selecting the appropriate reagent.
Experimental Protocols
The following are representative experimental protocols for the synthesis and use of this compound and a comparative protocol for an aldol reaction with glycolaldehyde generated from its diethyl acetal.
Protocol 1: Synthesis of this compound via Swern Oxidation
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2-(tert-butyldimethylsilyloxy)ethanol (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Aldol Reaction using this compound
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to form a solution of lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C and add cyclohexanone (1.0 eq) dropwise.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Aldol Reaction using Glycolaldehyde Diethyl Acetal
Step A: Deprotection of Glycolaldehyde Diethyl Acetal
-
Dissolve glycolaldehyde diethyl acetal (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous HCl.
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain crude glycolaldehyde, which should be used immediately in the next step.
Step B: Aldol Reaction
-
Prepare a solution of LDA from diisopropylamine and n-butyllithium as described in Protocol 2, steps 1-2.
-
Cool the LDA solution to -78 °C and add cyclohexanone (1.0 eq) dropwise.
-
Stir for 1 hour at -78 °C.
-
Add a solution of the freshly prepared crude glycolaldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The cost-benefit analysis of using this compound in multi-step synthesis reveals a trade-off between upfront reagent cost and synthetic efficiency. While significantly more expensive on a per-gram basis at the laboratory scale than glycolaldehyde diethyl acetal, the silyl ether offers the advantage of direct use in reactions with strong bases like LDA, avoiding a separate deprotection step. This can lead to shorter overall reaction times and potentially higher overall yields in a streamlined synthetic sequence.
The choice of reagent will ultimately depend on the specific context of the synthesis. For large-scale manufacturing where raw material costs are a primary driver, the development of an efficient, high-yielding process from the less expensive glycolaldehyde acetal may be preferable. However, for complex, multi-step syntheses of high-value molecules, particularly where functional group compatibility and minimizing the number of synthetic operations are critical, the higher cost of this compound can be justified by its ease of use and the potential for improved overall efficiency. Researchers and process chemists should carefully consider these factors when designing their synthetic routes.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]
- 5. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aldol Condensation Reaction [sigmaaldrich.com]
- 12. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldol condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. remspec.com [remspec.com]
- 19. Swern Oxidation [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 23. 102191-92-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 24. calpaclab.com [calpaclab.com]
- 25. Glycolaldehyde diethyl acetal, stab. with ca 0.1% sodium carbonate, 98% 50 g | Request for Quote [thermofisher.com]
- 26. Glycolaldehyde diethyl acetal, stab. with ca 0.1% sodium carbonate, 98% 10 g | Request for Quote [thermofisher.com]
- 27. Glycolaldehyde diethyl acetal, stab. with ca 0.1% sodium carbonate, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 28. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 29. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Spectroscopic Comparison of (tert-Butyldimethylsilyloxy)acetaldehyde and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the versatile synthetic intermediate, (tert-Butyldimethylsilyloxy)acetaldehyde, and its common precursors, 2-(tert-Butyldimethylsilyloxy)ethanol and tert-Butyldimethylsilyl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for each compound, alongside the experimental protocols for their synthesis and spectroscopic analysis.
Data Presentation
The spectroscopic data for this compound and its precursors are summarized in the tables below for ease of comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound (Predicted) | 9.69 | s | 1H | -CHO |
| 4.21 | d | 2H | -OCH₂- | |
| 0.92 | s | 9H | -C(CH₃)₃ | |
| 0.10 | s | 6H | -Si(CH₃)₂ | |
| 2-(tert-Butyldimethylsilyloxy)ethanol | Data not available in search results | |||
| tert-Butyldimethylsilyl chloride | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | Data not available in search results | |
| 2-(tert-Butyldimethylsilyloxy)ethanol | Data not available in search results | |
| tert-Butyldimethylsilyl chloride | Data not available in search results |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2720 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (aldehyde) | |
| ~1100 | Si-O-C stretch | |
| 2-(tert-Butyldimethylsilyloxy)ethanol | ~3300 (broad) | O-H stretch |
| ~2950 | C-H stretch | |
| ~1100 | Si-O-C stretch | |
| tert-Butyldimethylsilyl chloride | ~2950 | C-H stretch |
| ~840 | Si-C stretch |
Table 4: Mass Spectrometry Data
| Compound | m/z | Relative Abundance | Assignment |
| This compound | Data not available in search results | ||
| 2-(tert-Butyldimethylsilyloxy)ethanol | Data not available in search results | ||
| tert-Butyldimethylsilyl chloride | 93, 95 | [Si(CH₃)₂Cl]⁺ | |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of 2-(tert-butyldimethylsilyloxy)ethanol to this compound.
Materials:
-
2-(tert-Butyldimethylsilyloxy)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.7 equivalents) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution. The mixture is stirred for 5 minutes.
-
A solution of 2-(tert-butyldimethylsilyloxy)ethanol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture. The resulting mixture is stirred for 30 minutes at -78 °C.
-
Triethylamine (7.0 equivalents) is added dropwise to the reaction mixture, and stirring is continued for another 10 minutes at -78 °C.
-
The reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography if necessary.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-20 mg of the analyte is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.[1][2]
-
¹H NMR Acquisition: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A longer acquisition time or a higher sample concentration may be required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra are recorded using a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹, and ratioed against the background.
Mass Spectrometry (MS):
-
Sample Preparation: Samples are typically introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. For GC-MS analysis, samples are diluted in a volatile organic solvent such as dichloromethane or heptane.[3]
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions: A suitable capillary column (e.g., DB-5) is used with a temperature program designed to separate the compounds of interest.
-
MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over an appropriate range (e.g., 40-400 amu).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
References
Safety Operating Guide
Navigating the Disposal of (tert-Butyldimethylsilyloxy)acetaldehyde: A Guide for Laboratory Professionals
The proper disposal of (tert-Butyldimethylsilyloxy)acetaldehyde is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures ensures compliance with regulations and minimizes risks associated with this reactive chemical. This guide provides a clear, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses or a face shield, chemical-resistant gloves, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Hazard Profile
Understanding the hazards associated with this compound is fundamental to its safe disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Hazard Statement | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3][4] Attempting to neutralize or dispose of this chemical through standard laboratory drains is not permissible and can lead to hazardous reactions and environmental contamination.[4]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Collect waste in its original container or a designated, compatible, and properly labeled waste container.[4] The container must be kept tightly closed.[1][3]
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., flammable liquid, irritant).
-
Indicate the approximate quantity of the waste.
3. Storage:
-
Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste.[1][5]
-
Ensure the storage area is away from heat, sparks, open flames, and incompatible materials.[1][3]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the necessary information regarding the chemical and its quantity.
5. Empty Containers:
-
Empty containers that held this compound must be handled as hazardous waste.[4]
-
Do not rinse the container into the sink. The first rinse should be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated absorbent in a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team immediately. Do not allow the spilled material to enter drains or waterways.[4][5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde | 102191-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (tert-Butyldimethylsilyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (tert-Butyldimethylsilyloxy)acetaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment
A comprehensive PPE strategy is mandatory when handling this compound. This includes protection for the eyes, face, hands, and body.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[2] A face shield should be worn over safety glasses, especially when handling larger quantities or when there is a risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are highly recommended for their superior resistance to aldehydes.[4][5][6] Neoprene gloves also offer good resistance.[5][6] Nitrile gloves may provide limited, short-term protection against splashes but are not recommended for prolonged contact with aldehydes.[4][5][6] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat & Apron | A flame-retardant lab coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate or in the event of a large spill, a respirator with a type ABEK (EN14387) filter is necessary. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
The recommended storage temperature is 2-8°C.
-
Keep the container tightly closed and store it separately from oxidizing agents and other incompatible materials.[7]
Handling and Use in Experiments
-
All handling of this compound should be performed inside a certified chemical fume hood.
-
Ensure all necessary PPE is correctly worn before handling the chemical.
-
Ground and bond containers and receiving equipment to prevent static discharge, as the vapor is flammable.
-
Use non-sparking tools when opening and handling the container.
-
Measure and dispense the liquid carefully to avoid splashes and the generation of aerosols.
-
Keep the container sealed when not in use.
Experimental Protocol Example: Aldol Reaction
This compound is often used in organic synthesis. The following is a generalized protocol for an aldol reaction, illustrating a practical application where the aforementioned safety procedures are critical.
-
Preparation : In a fume hood, set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition : Dissolve the ketone or ester starting material in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.
-
Cooling : Cool the solution to the required reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Base Addition : Slowly add a strong base, such as lithium diisopropylamide (LDA), to the cooled solution to form the enolate.
-
Aldehyde Addition : While maintaining the low temperature, slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Reaction Quenching : After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup : Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and extraction with an organic solvent.
-
Purification : Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Throughout this procedure, all handling of the aldehyde and other reagents must be done in the fume hood with appropriate PPE.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Immediate Waste Handling
-
Contaminated PPE : Dispose of used gloves and other disposable PPE in a designated hazardous waste container immediately after use.[2]
-
Empty Containers : Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Collect the contaminated absorbent in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow emergency procedures.
Chemical Waste Disposal
-
Segregation : Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless deemed compatible.
-
Hydrolysis for Silyl Ether Cleavage (optional, for experienced personnel) : For larger quantities, a hydrolysis step can be considered to break down the silyl ether. This should only be performed by trained personnel.
-
Slowly add the silyl ether waste to a stirred solution of a mild acid (e.g., dilute HCl in THF/water) or a fluoride source (e.g., tetra-n-butylammonium fluoride in THF). This will cleave the silyl ether bond.
-
Neutralize the resulting mixture carefully.
-
-
Final Disposal : The collected aldehyde-containing waste, whether hydrolyzed or not, must be disposed of through a licensed hazardous waste disposal company. It is often incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. trimaco.com [trimaco.com]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bmrservice.com [bmrservice.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
